Acid-PEG2-C2-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-12(2,3)18-11(15)5-7-17-9-8-16-6-4-10(13)14/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMOAKLTZMCDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142757 | |
| Record name | Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086688-99-3 | |
| Record name | Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086688-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to Acid-PEG2-C2-Boc: A Heterobifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Acid-PEG2-C2-Boc, a bifunctional linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role in the formation of a ternary complex to induce the degradation of target proteins, with a specific case study on the degradation of Yes-Associated Protein (YAP).
Core Chemical Structure and Properties
This compound, with the CAS Number 2086688-99-3, is a heterobifunctional molecule featuring a carboxylic acid group and a Boc-protected amine. The structure incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides optimal spatial orientation for biological interactions.
The key structural features are:
-
Carboxylic Acid (-COOH): A reactive handle for amide bond formation with an amine-containing ligand, typically targeting a protein of interest.
-
Boc-Protected Amine (-NHBoc): A stable protecting group for the amine functionality, which can be deprotected to allow for subsequent conjugation to a ligand for an E3 ubiquitin ligase.
-
PEG2 Spacer (-OCH2CH2OCH2CH2-): A hydrophilic diethelyne glycol spacer that improves the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
-
C2 Alkyl Chain (-CH2CH2-): An ethylene (B1197577) spacer that contributes to the overall length and flexibility of the linker.
| Property | Value |
| Molecular Formula | C12H22O6 |
| Molecular Weight | 262.30 g/mol |
| CAS Number | 2086688-99-3 |
| SMILES | O=C(OC(C)(C)C)CCOCCOCCC(O)=O |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Storage | 4°C for long-term storage; -20°C to -80°C for solutions in solvent |
Application in PROTAC Synthesis: A Case Study with PROTAC YAP degrader-1
A notable application of this compound is in the synthesis of "PROTAC YAP degrader-1" (also referred to as compound YZ-6), as detailed in a 2024 study by Zhou et al.[1][2] This PROTAC was designed to target the oncoprotein YAP for degradation.
The synthesis involves a multi-step process where this compound serves as the central linker to connect the YAP-binding ligand (NSC682769) and the VHL E3 ligase ligand.
Experimental Protocol: Synthesis of PROTAC YAP degrader-1
The following is a representative protocol for the synthesis of a PROTAC utilizing this compound, based on the principles of PROTAC assembly.
Step 1: Amide Coupling of YAP Ligand to this compound
-
Dissolve the YAP-binding ligand (containing a free amine) and this compound in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DI PEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting intermediate product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a solvent suitable for deprotection, such as Dichloromethane (DCM).
-
Add an acid, typically Trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine intermediate.
Step 3: Amide Coupling of E3 Ligase Ligand
-
Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand (containing a carboxylic acid) in an aprotic solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data from PROTAC YAP degrader-1 Study
| Parameter | Value | Reference |
| PROTAC YAP degrader-1 (YZ-6) Purity | 99.77% | [1] |
| YAP Degradation in NCI-H226 cells | 97% at 20 µM after 48h | [3] |
| YAP Degradation in Huh7 cells | 98% at 20 µM after 48h | [3] |
Signaling Pathway and Mechanism of Action
The "PROTAC YAP degrader-1" functions by inducing the targeted degradation of YAP through the ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex between the PROTAC, the YAP protein, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The formation of the ternary complex brings the E3 ligase in close proximity to the YAP protein, facilitating the transfer of ubiquitin molecules to YAP. This polyubiquitination marks YAP for recognition and subsequent degradation by the proteasome, leading to a reduction in YAP levels and the suppression of its downstream transcriptional activity, which is implicated in tumor growth.[3][4]
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC, such as the YAP degrader, follows a structured experimental workflow to determine its efficacy and mechanism of action.
This workflow progresses from the initial synthesis and purification of the PROTAC molecule to in vitro and cell-based assays to confirm its binding and degradation capabilities. Promising candidates are then advanced to in vivo animal models to assess their therapeutic potential and pharmacokinetic properties.[4]
Conclusion
This compound is a versatile and valuable linker in the field of PROTAC development. Its well-defined structure, with distinct reactive ends and a solubilizing PEG spacer, allows for the rational design and synthesis of heterobifunctional molecules capable of inducing the degradation of specific protein targets. The successful use of this linker in the creation of a potent YAP degrader highlights its potential in the development of novel therapeutics for cancer and other diseases driven by aberrant protein function. Researchers and drug development professionals can leverage the properties of this compound to advance their programs in targeted protein degradation.
References
Technical Guide to Acid-PEG2-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acid-PEG2-C2-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This document details the physicochemical properties of this compound, provides comprehensive experimental protocols for its use, and visualizes the key biological pathways and experimental workflows involved.
Core Concepts and Physicochemical Properties
This compound, systematically named N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid, is a versatile linker molecule. It features a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a hydrophilic diethylene glycol (PEG2) spacer. This structure allows for the sequential and controlled conjugation of two different molecules, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2][3][4]
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 277.31 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Chemical Formula | C12H23NO6 | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1365655-91-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Storage | 4°C for short term, -20°C for long term | --INVALID-LINK-- |
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a PROTAC synthesized using the this compound linker. The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.[5][6][7][8][9]
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a three-step process: deprotection of the Boc group, activation of the carboxylic acid, and sequential amide bond formation with the POI and E3 ligase ligands.
Boc Deprotection of the Amine Group
This protocol describes the removal of the Boc protecting group to yield a free amine, which is then available for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the subsequent coupling step after thorough drying.
Carboxylic Acid Activation and Amide Coupling (EDC/NHS Chemistry)
This protocol outlines the activation of the carboxylic acid terminus of the linker (or the deprotected amine product from the previous step) for coupling to an amine-containing molecule (e.g., a POI ligand or an E3 ligase ligand).[10][11][12][13]
Materials:
-
Carboxylic acid-containing molecule (e.g., this compound)
-
Amine-containing molecule (POI or E3 ligase ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM and add DIPEA (2-3 equivalents).
-
Add the solution of the amine-containing molecule to the activated NHS-ester solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine), and the organic layer dried and concentrated.
-
The crude product is then purified by flash column chromatography or preparative HPLC.
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker like this compound. This workflow involves a stepwise approach to ensure the correct assembly of the final conjugate.
This guide provides a foundational understanding of this compound and its application in the synthesis of PROTACs. Researchers should optimize the described protocols based on the specific properties of their target protein and E3 ligase ligands. Careful monitoring and purification at each step are crucial for the successful synthesis of a potent and selective protein degrader.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. nbinno.com [nbinno.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Acid-PEG2-C2-Boc (C12H22O6) in Proteolysis Targeting Chimera (PROTAC) Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG2-C2-Boc is a heterobifunctional linker molecule integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its chemical structure, featuring a carboxylic acid, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, provides the necessary functionalities for conjugating a target protein ligand and an E3 ubiquitin ligase ligand. This guide offers a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in the development of novel protein degraders.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These chimeric molecules consist of two ligands connected by a linker; one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
The inclusion of a PEG spacer in linkers like this compound is a common strategy to enhance the physicochemical properties of the resulting PROTAC. The PEG chain can improve aqueous solubility and modulate cell permeability, which are often significant challenges in the development of these large molecules.
Physicochemical and Biological Properties
A thorough understanding of the physicochemical and biological characteristics of this compound and the resulting PROTACs is essential for their rational design and optimization.
Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C12H22O6 | MedChemExpress |
| Molecular Weight | 262.30 g/mol | MedChemExpress |
| CAS Number | 2086688-99-3 | MedChemExpress |
| Appearance | Liquid | MedChemExpress |
| Color | Colorless to light yellow | MedChemExpress |
| Density | ~1.104 g/cm³ | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | -80°C (long-term), -20°C (short-term) | MedChemExpress |
Biological Activity of a PROTAC Utilizing this compound: YZ-6
The PROTAC YZ-6 was developed to target the oncoprotein Yes-associated protein (YAP). It incorporates a ligand for YAP (NSC682769) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by the this compound linker.[1]
| Parameter | Cell Line | Value | Reference |
| YAP Degradation (DC50) | Huh7 | 4.3 µM | [1] |
| Anti-proliferative Activity (IC50) | Huh7 | 2.9 µM | [1] |
Experimental Protocols
The following protocols are based on the synthesis of the YAP degrader YZ-6 as described by Zhou et al.[1] These should be regarded as a template and may require optimization for different target proteins or E3 ligase ligands.
General Synthesis of a PROTAC Using this compound
The synthesis involves a multi-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is activated to facilitate amide bond formation with the amine group of the E3 ligase ligand.
-
Coupling with E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand to form a linker-ligand conjugate.
-
Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions to expose the primary amine.
-
Coupling with Target Protein Ligand: The free amine on the linker-E3 ligase ligand conjugate is then coupled with an activated carboxylic acid on the target protein ligand to yield the final PROTAC.
Detailed Protocol for the Synthesis of YZ-6 (PROTAC YAP degrader-1)
This protocol describes the conjugation of the VHL ligand with the this compound linker, followed by conjugation to the YAP ligand, NSC682769.
Step 1: Synthesis of VHL Ligand-Linker Conjugate
-
To a solution of the VHL ligand (containing a free amine) in a suitable aprotic solvent (e.g., DMF or DCM), add this compound.
-
Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS).
-
Work up the reaction and purify the product by column chromatography to obtain the Boc-protected VHL ligand-linker conjugate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected VHL ligand-linker conjugate with a free amine.
Step 3: Synthesis of the Final PROTAC (YZ-6)
-
To a solution of the YAP ligand, NSC682769 (containing a carboxylic acid), in an aprotic solvent, add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the deprotected VHL ligand-linker conjugate from Step 2 to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Purify the final PROTAC molecule (YZ-6) using preparative HPLC.
Visualizations
Signaling Pathway of YZ-6 Mediated YAP Degradation
Caption: Mechanism of YZ-6 induced YAP degradation via the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Synthesis
References
A Technical Guide to Acid-PEG2-C2-Boc: Properties, Protocols, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG2-C2-Boc is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in modern drug development. It belongs to the class of PEG-based linkers, which are integral to the synthesis of complex bioconjugates. Its structure features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a hydrophilic diethylene glycol (PEG2) and a C2 ethyl spacer.
This molecular architecture provides a unique combination of hydrophilicity, precise length, and orthogonal reactivity, making it highly valuable for the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs, in particular, leverage such linkers to connect a target protein ligand with an E3 ubiquitin ligase ligand, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of specific disease-causing proteins.[3][4]
The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate, while the terminal reactive groups allow for controlled, sequential conjugation to two different molecules.[2][5] This guide provides an in-depth overview of the physical properties, experimental protocols, and core applications of this compound.
Physical and Chemical Properties
The fundamental properties of this compound are critical for its handling, storage, and application in chemical synthesis. The data has been compiled from various chemical suppliers and databases.
General Properties
| Property | Value | Reference(s) |
| Synonyms | t-Boc-N-amido-PEG2-acid, 3-[2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy)ethoxy]propanoic acid, 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oic acid | [2][6][7] |
| Appearance | Liquid | [3][6] |
| Color | Colorless to light yellow | [3][8] |
| Purity | Typically ≥95% - ≥97% | [5][6][9] |
Chemical Identifiers and Formula
| Property | Value | Reference(s) |
| CAS Number | 1365655-91-9 (most common), 2086688-99-3 | [3][5][6] |
| Molecular Formula | C₁₂H₂₃NO₆ | [5][6] |
| Molecular Weight | ~277.31 g/mol | [2][5][6] |
| SMILES | O=C(OC(C)(C)C)NCCOCCOCCC(O)=O | [3] |
| InChI Key | OZMXZVCAXAQCHJ-UHFFFAOYSA-N | [6] |
Solubility and Storage
| Property | Value | Reference(s) |
| Solubility | DMSO: ≥100 mg/mL (381.24 mM).[3] The hydrophilic PEG spacer increases solubility in aqueous media.[2][5] Formulations for in vivo use often employ co-solvents.[3] | [2][3][5] |
| Storage (Neat) | Store at -20°C or 4°C, sealed, and away from moisture. | [2][3][5] |
| Storage (Stock Sol.) | In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[3][10] | [3][10] |
Core Concepts and Applications
The utility of this compound is rooted in its bifunctional and hydrophilic nature. The diagram below illustrates the key functional components of the molecule.
Caption: Functional components of the this compound linker.
This linker is predominantly used in applications requiring the precise connection of two different molecules, a process enabled by its orthogonal protecting group strategy. Key applications include:
-
PROTAC Synthesis: Connecting a target-binding ligand to an E3 ligase-binding ligand.[3][4]
-
Peptide Synthesis and Modification: Introducing a hydrophilic spacer to modulate peptide solubility and pharmacokinetic properties.[1]
-
Bioconjugation: Attaching labels to proteins or conjugating antibodies to drugs (ADCs).[1][8]
-
Surface Modification: Functionalizing surfaces to enhance biocompatibility or provide attachment points for biomolecules.[1]
Experimental Protocols
The following are generalized protocols for the use of this compound. Researchers must optimize these methodologies for their specific molecules and experimental contexts.
Protocol 1: Amide Coupling with the Carboxylic Acid Terminus
This protocol describes the reaction of the linker's carboxylic acid with a primary amine on a target molecule (Molecule-NH₂).
Materials:
-
This compound
-
Molecule-NH₂ (e.g., a protein ligand with an available amine)
-
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary base (e.g., DIPEA or triethylamine)
Methodology:
-
Dissolution: Dissolve this compound (1.2 equivalents) and Molecule-NH₂ (1.0 equivalent) in the anhydrous solvent.
-
Activation: Add the coupling agent (e.g., HATU, 1.2 equivalents) and the tertiary base (e.g., DIPEA, 2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until completion, as monitored by LC-MS.
-
Quenching & Workup: Quench the reaction with water and extract the product using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting conjugate (Boc-NH-PEG2-C2-Molecule) using flash chromatography or preparative HPLC.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-NH-PEG2-C2-Molecule conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
Methodology:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Deprotection: Add a solution of 20-50% TFA in DCM to the reaction vessel.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Isolation: The resulting amine (H₂N-PEG2-C2-Molecule) is often used directly in the next step after ensuring complete removal of TFA.
The workflow for creating a bifunctional molecule like a PROTAC using these protocols is visualized below.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Application in PROTAC-Mediated Protein Degradation
The ultimate function of this linker in a PROTAC is to facilitate the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome.
Caption: Signaling pathway for PROTAC-induced protein degradation.
Conclusion
This compound is a versatile and enabling chemical tool for researchers in drug discovery and biotechnology. Its well-defined structure, comprising a hydrophilic PEG spacer and orthogonally protected reactive termini, provides precise control over the synthesis of complex biomolecules. The properties of enhanced solubility and biocompatibility imparted by the PEG chain are invaluable for the development of next-generation therapeutics such as PROTACs and ADCs. The standardized protocols and clear functional roles outlined in this guide underscore its significance and broad applicability in creating novel and effective therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 6. 3-[2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy)ethoxy]propan… [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Guide: Solubility and Application of Acid-PEG2-C2-Boc
This technical guide provides an in-depth overview of the solubility characteristics of Acid-PEG2-C2-Boc, a heterobifunctional linker commonly employed by researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative solubility information for analogous compounds and outlines a general experimental protocol for solubility determination. Additionally, a conceptual workflow for its application in bioconjugation is illustrated.
Solubility of this compound
The structure of this compound, featuring a carboxylic acid, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, suggests its solubility properties are influenced by both hydrophilic and hydrophobic moieties. The PEG chain, in particular, is known to significantly enhance the aqueous solubility of molecules to which it is attached.[][] PEGylation can improve the solubility of hydrophobic drugs, making them more suitable for various applications.[3][4]
Table 1: Qualitative Solubility of a Structurally Similar PEGylated Compound
| Compound | Solvent(s) |
| Boc-N-amino-PEG4-acid | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)[5] |
This information suggests that this compound is likely to exhibit solubility in a range of organic solvents. The presence of the hydrophilic PEG chain and the carboxylic acid group may also confer some degree of aqueous solubility, which can be critical for its use in biological applications.[3][6]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A widely accepted and reliable method for determining the equilibrium solubility of a chemical compound is the shake-flask method.[7] This protocol is a foundational technique in pharmaceutical and chemical research.
Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., water, phosphate-buffered saline, organic solvents)
-
Glass vials or flasks with tight-sealing caps
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a glass vial. The excess solid should be visually apparent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C or 37°C).
-
The agitation should be continued for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7][8][9]
-
-
Phase Separation:
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Application in Bioconjugation: A Conceptual Workflow
This compound is a heterobifunctional linker designed for bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule.[3][4] The carboxylic acid and the Boc-protected amine provide two different reactive handles for sequential conjugation reactions. The following diagram illustrates a general workflow for its use in conjugating a drug molecule to a protein.
Caption: Conceptual workflow for the use of this compound in bioconjugation.
This diagram outlines a four-step process:
-
Activation: The carboxylic acid group of this compound is activated, for example, using carbodiimide (B86325) chemistry (EDC/NHS), to form a more reactive species like an NHS ester.
-
Conjugation to a Drug: The activated linker is then reacted with a molecule containing a primary amine, such as a drug, to form a stable amide bond.
-
Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose the terminal amine.
-
Conjugation to a Protein: The newly exposed amine on the drug-linker construct is then reacted with an activated functional group on a protein, such as an NHS-ester-modified carboxyl group, to form the final bioconjugate.
This sequential approach allows for the controlled and specific conjugation of two different molecules, which is a critical requirement in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
References
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Boc-N-amino-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Bifunctional PEG2 Linker in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][5] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are the most common motifs used in PROTAC design.[5][6]
This guide focuses on the bifunctional di(ethylene glycol) or "PEG2" linker, exploring its properties, advantages, and application in the rational design of next-generation protein degraders.
The PEG2 Linker: Structure and Intrinsic Properties
A PEG2 linker is composed of two repeating ethylene (B1197577) glycol units. Bifunctional versions possess reactive handles at each end, such as a carboxylic acid and an amine (e.g., Amino-PEG2-Propionic Acid), enabling the sequential and directional conjugation of the POI and E3 ligase ligands.[6][7]
Core Advantages of PEG Linkers:
-
Enhanced Solubility: The ether oxygens in the PEG backbone increase hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[3][7][8]
-
Tunable Length and Flexibility: PEG linkers offer a straightforward way to systematically vary linker length, which is crucial for optimizing the distance and orientation between the POI and E3 ligase for efficient ubiquitination.[5][6] While flexible, which can be advantageous, this flexibility can also lead to an entropic penalty upon binding.[8]
-
Improved Permeability (The "Chameleon Effect"): The relationship between PEG linkers and cell permeability is complex.[1] While increased polarity can hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations.[1][8] This can shield the PROTAC's polar surface area, creating a more compact, less polar structure that is better able to cross the cell membrane.[1] However, excessive PEGylation can decrease cellular uptake, making the choice of length critical.[1]
-
Facile Synthesis: The commercial availability of various bifunctional PEG motifs enables the rapid assembly of PROTACs.[5]
Quantitative Analysis: Impact of PEG2 Linkers on PROTAC Performance
The choice of linker profoundly impacts a PROTAC's degradation efficiency (DC50, Dmax) and its drug-like properties. The following tables summarize illustrative data compiled from various sources, comparing PEG2 linkers to other linker types.
Table 1: Impact of Linker Composition on Physicochemical Properties of a BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBA, hydrogen bond acceptors.[1]
Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | Alkyl Chain | BRD4 | HeLa | 25 | >90 | 1.2 |
| PROTAC B | PEG2 | BRD4 | HeLa | 15 | >95 | 2.5 |
| PROTAC C | PEG6 | BRD4 | HeLa | 40 | 85 | 1.8 |
This data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line and target-dependent.[1]
Mechanism of Action and Key Signaling Pathways
A PROTAC functions by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[9] This mechanism can be visualized as a catalytic cycle.
PROTACs with PEG2 linkers have been successfully developed to target key proteins in various disease signaling pathways.
Androgen Receptor (AR) Signaling in Prostate Cancer
In castration-resistant prostate cancer (CRPC), AR signaling often remains active despite therapies.[10][11] PROTACs can effectively degrade the AR protein, overcoming resistance mechanisms like AR mutations or amplification.[9][10][12]
Bruton's Tyrosine Kinase (BTK) Signaling in B-Cell Malignancies
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating cancers like chronic lymphocytic leukemia (CLL).[13][14][15] BTK-targeting PROTACs can overcome resistance to conventional inhibitors.[13][14]
Experimental Protocols
General Synthesis of a PROTAC using a Bifunctional PEG2 Linker
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional linker like HOOC-PEG2-NH2.
Materials:
-
POI ligand with a carboxylic acid handle (POI-COOH)
-
E3 ligase ligand with an amine handle (e.g., Pomalidomide-NH2)
-
Amino-PEG2-Propionic Acid (or similar bifunctional PEG2 linker)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide)
-
Purification: Preparative HPLC system, LC-MS system
Procedure:
-
First Coupling Reaction (E3 Ligase to Linker):
-
Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (POI to Intermediate):
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC to yield a high-purity product.[1][16]
-
Western Blot for Protein Degradation Assessment
This is the most common method to directly measure the reduction in target protein levels.[17][18][19]
Procedure:
-
Cell Treatment: Plate cells (e.g., LNCaP for AR, or MCL cell lines for BTK) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR or anti-BTK) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine DC50 and Dmax values.[19]
Standard PROTAC Development Workflow
The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.[4][20]
Conclusion and Future Perspectives
Bifunctional PEG2 linkers are powerful tools in the design of effective PROTACs.[1] They offer a means to enhance solubility, modulate cell permeability, and provide the necessary flexibility and length to foster a productive ternary complex for efficient protein degradation.[1][7][8] While historically linker design has involved significant trial and error, a more rational, structure-guided approach is emerging.[5] Advances in structural biology and computational modeling will continue to clarify the complex interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[1] The strategic use of PEG2 and other PEG-based linkers will remain a cornerstone of this effort, accelerating the development of novel protein degraders for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. chempep.com [chempep.com]
- 9. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 13. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 14. ashpublications.org [ashpublications.org]
- 15. PROTAC Targeting BTK - DocCheck [doccheck.com]
- 16. benchchem.com [benchchem.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. tandfonline.com [tandfonline.com]
- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Boc-Protected Amine PEG Linkers in Bioconjugation and Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of bioconjugation and therapeutic development, the precise and controlled assembly of molecular components is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules. Among these, Boc-protected amine PEG linkers represent a cornerstone technology, offering a versatile and robust strategy for the sequential construction of complex architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group serves as a temporary shield for a primary or secondary amine on the PEG linker.[1] This protection is critical for directing chemical reactions to other functional groups on the linker or a conjugated molecule, thereby preventing unwanted side reactions.[1] The key advantage of the Boc group lies in its stability under a wide range of conditions, including basic and nucleophilic environments, coupled with its facile removal under acidic conditions to regenerate the reactive amine for subsequent conjugation steps.[1][3] This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with Boc-protected amine PEG linkers.
Core Principles of Boc Protection in PEG Linkers
The utility of Boc-protected amine PEG linkers is rooted in their bifunctional nature, allowing for a staged approach to synthesis.[4] These linkers typically possess a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne, or carboxylic acid) at the other.[1][4] This "heterobifunctional" characteristic is instrumental in multi-step bioconjugation strategies, enabling the controlled, stepwise assembly of complex molecules.[1]
The general workflow for utilizing a Boc-protected amine PEG linker involves three key stages:
-
First Conjugation: The terminal functional group (not the Boc-protected amine) is reacted with the first molecule of interest.
-
Boc Deprotection: The Boc group is removed under acidic conditions to expose the primary amine.
-
Second Conjugation: The newly exposed amine is then reacted with a second molecule of interest.
This strategic approach ensures a high degree of control over the final conjugate's structure and purity.[1]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is crucial for the overall success of a synthetic strategy employing Boc-protected amine PEG linkers. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection [1]
| Process | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 |
| (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High | |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | |
| 50% TFA in DCM | Room Temp | 0.4 | >95 |
Table 2: Commercially Available t-Boc-N-amido-PEG10 Derivatives [5]
| Product Name | Molecular Weight ( g/mol ) | Purity | CAS Number |
| t-Boc-N-amido-PEG10-acid | ~629.74 | ≥95% | 2410598-01-3 |
| t-Boc-N-amido-PEG10-amine | ~600.77 | ≥98% | 1347704-59-9 |
| t-Boc-N-amido-PEG10-NHS ester | ~726.81 | ≥95% | 2055040-78-1 |
| t-Boc-N-amido-PEG10-azide | ~614.75 | ≥95% | Not available |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Boc-protected amine PEG linkers.
Protocol 1: Boc Deprotection of a PEG Linker
This protocol outlines a general procedure for the removal of the Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (B109758) (DCM)[6]
-
Trifluoroacetic acid (TFA)[6]
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[6]
-
Saturated sodium bicarbonate solution[6]
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and appropriate developing solvent system
-
LC-MS for reaction monitoring
Methodology:
-
Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[6]
-
Cooling: Cool the solution to 0°C in an ice bath.[6]
-
Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[6] If the substrate contains acid-sensitive groups, consider adding scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[6]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6] The deprotected amine product will be more polar and should have a lower Rf value on TLC.[6]
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]
-
For non-water-soluble products, dilute the residue with an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
-
Purification: If necessary, purify the product further using an appropriate method such as column chromatography.
Protocol 2: Conjugation of a Boc-Amine-PEG-NHS Ester to an Amine-Containing Molecule
This protocol describes the conjugation of a heterobifunctional Boc-protected PEG linker, activated as an N-hydroxysuccinimide (NHS) ester, to a target molecule containing a primary amine.
Materials:
-
t-Boc-N-amido-PEG-NHS ester[5]
-
Amine-containing target molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[5]
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.2-8.5 or sodium bicarbonate buffer)[5]
-
Quenching buffer (e.g., Tris or glycine (B1666218) solution)[5]
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)[5]
Methodology:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.[5]
-
Purification: Purify the resulting conjugate to remove the unreacted linker and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[5]
Visualizations of Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the application of Boc-protected amine PEG linkers.
Caption: Logical workflow for sequential bioconjugation using a Boc-protected amine PEG linker.
Caption: Experimental workflow for the synthesis of a PROTAC using a Boc-protected amine PEG linker.[7]
Conclusion
Boc-protected amine PEG linkers are invaluable assets in the fields of drug delivery and bioconjugation.[1][8] Their heterobifunctional nature, combined with the reliable and selective cleavage of the Boc group, provides a powerful platform for the controlled, sequential synthesis of complex biomolecular constructs.[1][4] By understanding the core principles and employing robust experimental protocols, researchers can leverage these linkers to advance the development of novel therapeutics and diagnostics with improved efficacy and safety profiles. The continued innovation in linker technology, including the diversification of terminal functional groups and PEG chain lengths, will undoubtedly expand the already broad utility of these essential chemical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. polysciences.com [polysciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
The Pivotal Role of Polyethylene Glycol (PEG) in PROTAC Linker Design: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has garnered significant attention due to its unique physicochemical properties. This technical guide provides a comprehensive overview of the role of PEG in PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental workflows.
Core Principles of PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility to PROTAC molecules.[1][2] These characteristics are instrumental in addressing some of the inherent challenges in PROTAC design, such as poor solubility and cell permeability, which often arise from the high molecular weight and lipophilicity of these bifunctional molecules.[3]
Enhancing Solubility and Physicochemical Properties
A primary advantage of incorporating PEG linkers is the significant improvement in the aqueous solubility of PROTACs.[3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing the molecule's interaction with water. This increased solubility is crucial for both in vitro handling and in vivo bioavailability.
Modulating Cell Permeability
The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be advantageous.[3] PEG chains can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[3] However, excessive PEGylation can lead to a decrease in cellular uptake, necessitating an empirical optimization of the PEG linker length for each PROTAC system.[3]
Optimizing Ternary Complex Formation
The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length ensures the proper spatial orientation and proximity of the target protein and the E3 ligase for efficient ubiquitination. A linker that is too short may lead to steric hindrance, preventing complex formation, while a linker that is too long might result in a non-productive complex where the lysine (B10760008) residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[1]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
Systematic variation of the PEG linker length is a critical step in PROTAC optimization. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum degradation percentage). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | VHL | PEG3 | 55 | 85 | [3] |
| PEG4 | 20 | 95 | [3] | ||
| PEG5 | 15 | >98 | [3] | ||
| PEG6 | 30 | 92 | [3] | ||
| ERα | VHL | 12-atom PEG-based | >1000 | <20 | [1] |
| 16-atom PEG-based | ~100 | ~80 | [1] | ||
| TBK1 | VHL | <12-atom PEG/alkyl | No degradation | N/A | [4] |
| 21-atom PEG/alkyl | 3 | 96 | [4] | ||
| 29-atom PEG/alkyl | 292 | 76 | [4] | ||
| CDK9 | VHL | 12-atom PEG-based | ~500 | ~60 | [1] |
| 16-atom PEG-based | ~100 | ~90 | [1] | ||
| BCR-ABL | CRBN | Dasatinib-Pomalidomide with PEG linkers | 10 (most potent) | N/A | [5] |
| Androgen Receptor (AR) | VHL | Enzalutamide-VHL with PEG linkers | 5 (most potent) | 98 | [6] |
Note: DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Visualizing the PROTAC Mechanism and Experimental Workflows
Diagrams created using the Graphviz DOT language provide a clear visual representation of the key processes involved in PROTAC action and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[3][4][5] While the ligands provide specificity, the linker is far from a passive spacer. It is the critical architectural element that dictates the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), thereby governing the overall efficacy, selectivity, and drug-like properties of the degrader.[6][] This guide provides an in-depth exploration of PROTAC linker chemistry, focusing on its profound impact on degrader function and the experimental methodologies used for its evaluation.
Core Principles of PROTAC Linker Function
The linker's primary role is to bridge the POI and E3 ligase, facilitating the formation of a productive ternary complex.[8] This complex brings the E3 ligase in close enough proximity to the POI to catalyze the transfer of ubiquitin, marking the POI for degradation by the 26S proteasome.[1][5] The linker's characteristics—its length, composition, rigidity, and attachment points—are all critical parameters that must be optimized for each specific POI-E3 ligase pair.[9]
-
Ternary Complex Formation and Stability: An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[6]
-
Physicochemical Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[6][10] Given that PROTACs are often large molecules that fall outside of traditional "rule-of-five" space, linker design is crucial for achieving favorable pharmacokinetic profiles.[6]
Common Linker Scaffolds and Their Properties
The most prevalent linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains, valued for their synthetic tractability and the ease with which their length can be modified.[4][10][]
-
Alkyl Chains: These provide flexibility and are synthetically straightforward to incorporate.[] Their hydrophobicity, however, can sometimes negatively impact solubility.[6]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[6][] The ether oxygens can also participate in hydrogen bonding, potentially stabilizing the ternary complex.[9]
-
Rigid and Functional Linkers: To overcome the drawbacks of highly flexible linkers, such as the entropic penalty upon binding, researchers are increasingly exploring more rigid structures.[6] These include incorporating cyclic structures like piperazine (B1678402) and piperidine, or aromatic systems.[6][10] "Clickable" linkers, often featuring triazole moieties formed via copper-catalyzed azide-alkyne cycloaddition, offer a robust and efficient method for library synthesis.[9][]
The Impact of Linker Properties on PROTAC Efficacy: A Quantitative Look
Empirical optimization is key in linker design, as subtle changes can lead to dramatic shifts in degradation activity.[10] The following tables summarize quantitative data from the literature, illustrating the critical impact of linker length and composition on PROTAC performance, typically measured by DC50 (the concentration for 50% maximal degradation) and Dmax (the maximum degradation level).
| Table 1: Impact of Linker Length on Degradation of Estrogen Receptor (ER)α | |||
| PROTAC | Linker Type | Linker Length (atoms) | ER Degradation |
| PROTAC 1 | Alkyl/Peptide | 9 | Moderate |
| PROTAC 2 | Alkyl/Peptide | 12 | High |
| PROTAC 3 | Alkyl/Peptide | 16 | Very High (Optimal) |
| PROTAC 4 | Alkyl/Peptide | 19 | High |
| PROTAC 5 | Alkyl/Peptide | 21 | Moderate |
Data adapted from a study on ERα-targeting PROTACs, demonstrating a clear optimal linker length for maximal degradation. A 16-atom chain length was found to be most effective.[12][13]
| Table 2: Impact of Linker Composition and Length on Degradation of Tank-Binding Kinase 1 (TBK1) | ||||
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | Alkyl/Ether | <12 | No Degradation | N/A |
| TBK1 Degrader 2 | Alkyl/Ether | 12 | Submicromolar | >90 |
| TBK1 Degrader 3 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 Degrader 4 | Alkyl/Ether | 29 | 292 | 76 |
Data summarized from a study by Arvinas on TBK1 degraders. This highlights that a minimum linker length is required to induce degradation, with potency decreasing as the linker becomes excessively long.[10]
| Table 3: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation | |||
| PROTAC | Linker Type | Ternary Complex Cooperativity | DC50 (nM) in Ramos cells |
| BTK PROTAC (Shorter Linker) | Not Specified | Positive | 1-40 |
| BTK PROTAC (Longer Linker) | Not Specified | Lacked Positive Cooperativity | 1-40 |
This study illustrates that while longer linkers can still result in potent degradation, they may do so without the energetic benefit of positive cooperativity in the ternary complex, potentially due to an entropic penalty from restricting a highly flexible chain.[10]
Experimental Protocols
The evaluation of a PROTAC's efficacy relies on a suite of biochemical, biophysical, and cell-based assays.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[14][15]
1. Materials and Reagents:
-
Cell Line expressing the POI (e.g., THP-1, HeLa).[16]
-
PROTAC of interest (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.[16]
2. Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 24-well) at an appropriate density and allow them to adhere overnight.[14][15]
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).[15]
3. Lysate Preparation:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.[16]
-
Incubate the lysate on ice for 30 minutes.[16]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[16]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[16]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[16]
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.[16]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
5. Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI signal to the loading control signal for each sample.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Protocol 2: Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[17][18][19]
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., Biacore™).
-
Purified recombinant POI.
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
PROTAC of interest.
-
Immobilization buffers and running buffers (e.g., HBS-EP+).
2. Experimental Workflow (Example: E3 Ligase Immobilization):
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface. This can be done via amine coupling or by using a tag (e.g., His-tag, Biotin) for capture-based methods.[18][20]
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binding affinity (KD) and kinetics (ka, kd) of this binary interaction.
-
Binary Interaction (PROTAC to POI): In a separate experiment or using a different flow cell, immobilize the POI and inject the PROTAC to determine its binary binding affinity.
-
Ternary Complex Formation: To measure the ternary complex, inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the POI-PROTAC-E3 complex.[20]
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine kinetic and affinity constants.
-
Calculate the cooperativity factor (α), which is the ratio of the PROTAC's binding affinity for one protein in the absence versus the presence of the other. An α value > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[20]
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. o2hdiscovery.co [o2hdiscovery.co]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aragen.com [aragen.com]
An In-Depth Technical Guide to Acid-PEG2-C2-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[]
This technical guide provides a comprehensive overview of a specific and versatile PROTAC linker building block: Acid-PEG2-C2-Boc . We will delve into its structural components, its role in PROTAC synthesis, and provide illustrative data and detailed experimental protocols for its application in targeted protein degradation.
While specific performance data for PROTACs incorporating the exact this compound linker is not extensively available in the public domain, this guide will provide representative data from PROTACs with structurally similar linkers to offer valuable insights into expected performance.
The Molecular Architecture of this compound
This compound is a bifunctional linker designed for a modular and flexible approach to PROTAC synthesis. Its structure can be broken down into four key functional components:
-
Carboxylic Acid (Acid-) : This functional group serves as a primary point of conjugation. It readily reacts with primary or secondary amines on a POI ligand or an E3 ligase ligand to form a stable amide bond. This reaction is typically facilitated by common peptide coupling reagents.
-
PEG2 Linker (-PEG2-) : The diethylene glycol (PEG2) unit is a short, hydrophilic spacer. The inclusion of a PEG linker in a PROTAC can enhance aqueous solubility, which is often a challenge for these relatively large and complex molecules.[1] The flexibility of the PEG chain can also be advantageous for the formation of a stable and productive ternary complex.
-
C2 Alkyl Chain (-C2-) : This ethyl spacer provides additional length and conformational flexibility to the linker, contributing to the optimal positioning of the POI and E3 ligase for efficient ubiquitination.
-
Boc Protecting Group (-Boc) : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the terminal amine. It is stable under various reaction conditions, including amide bond formation, and can be readily removed under acidic conditions to reveal the primary amine for subsequent conjugation to the second ligand.[4][5] This allows for a stepwise and controlled synthesis of the PROTAC molecule.
Illustrative Performance of PROTACs with Short PEG Linkers
The length and composition of the linker are critical for a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes representative quantitative data for PROTACs targeting Bruton's tyrosine kinase (BTK) with varying short PEG linker lengths to illustrate the potential performance of PROTACs synthesized with this compound.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK Degrader 1 | PEG2 | 2.2 | >95 | Mino | |
| BTK Degrader 2 | PEG3 | 4.8 | >95 | Mino | |
| BTK Degrader 3 | PEG4 | 8.1 | >95 | Mino |
This data is illustrative and intended to provide a general understanding of the performance of PROTACs with short PEG linkers. Actual DC50 and Dmax values will be target and cell line dependent.
Experimental Protocols
This section provides detailed, generalized methodologies for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step process for the synthesis of a PROTAC, starting with the coupling of the first ligand to the carboxylic acid end of the linker, followed by Boc deprotection and coupling of the second ligand.
Step 1: Amide Bond Formation with the First Ligand
-
Materials:
-
This compound
-
Amine-functionalized POI ligand or E3 ligase ligand (1.0 eq)
-
HATU (1.1 eq) or other peptide coupling reagent
-
DIPEA (2.0 eq) or other non-nucleophilic base
-
Anhydrous DMF or DCM as solvent
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC intermediate.
-
Step 2: Boc Deprotection
-
Materials:
-
Boc-protected PROTAC intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate in anhydrous DCM.
-
Add TFA (10-20% v/v) to the solution at 0°C.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine intermediate.
-
Step 3: Amide Bond Formation with the Second Ligand
-
Materials:
-
Deprotected amine intermediate (1.0 eq)
-
Carboxylic acid-functionalized second ligand (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure outlined in Step 1, using the deprotected amine intermediate and the second carboxylic acid-functionalized ligand.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Protocol 2: In-Vitro Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Materials:
-
A cell line that endogenously expresses the POI
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
-
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC-mediated protein degradation and the synthetic workflow involving this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General synthetic workflow for a PROTAC using this compound.
Caption: Decision tree for selecting a Boc deprotection method.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, incorporating a reactive carboxylic acid, a hydrophilic PEG spacer, and a readily cleavable Boc protecting group, facilitates a modular and efficient approach to PROTAC development. While the optimal linker for any given target and E3 ligase pair must be determined empirically, the principles and protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will be paramount in unlocking the full therapeutic potential of this exciting technology.
References
Methodological & Application
Synthesis Protocol for Acid-PEG2-C2-Boc: A Heterobifunctional PROTAC Linker
For Immediate Release
This application note provides a detailed protocol for the synthesis of Acid-PEG2-C2-Boc, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker features a carboxylic acid group for conjugation to a target protein ligand and a Boc-protected amine for linking to an E3 ligase ligand, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
Chemical Information
| Property | Value |
| IUPAC Name | 3-[2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy)ethoxy]propanoic acid[1] |
| Synonyms | N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid, t-Boc-N-amido-PEG2-acid[1][2] |
| Molecular Formula | C12H23NO6[1] |
| Molecular Weight | 277.31 g/mol [3] |
| CAS Number | 1365655-91-9[2][3] |
| Appearance | Colorless to light yellow liquid[4] |
Introduction
This compound is a key building block in the synthesis of targeted therapeutics. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6] The terminal carboxylic acid allows for the formation of a stable amide bond with an amine-containing molecule, typically a ligand for a target protein. The tert-butyloxycarbonyl (Boc) protecting group on the other terminus provides a stable amine protection that can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[2][5]
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible two-step synthesis for this compound, commencing with the mono-Boc protection of 2-(2-aminoethoxy)ethanol (B1664899), followed by alkylation and subsequent hydrolysis.
Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
This step involves the selective protection of one amine group in 2-(2-aminoethoxy)ethanol.
Materials and Reagents:
-
2-(2-aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.
Step 2: Synthesis of this compound
This step involves the alkylation of the hydroxyl group of the intermediate with a protected carboxylic acid, followed by deprotection.
Materials and Reagents:
-
tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (from Step 1)
-
tert-butyl acrylate (B77674)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add tert-butyl acrylate (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting crude product is the tert-butyl ester of this compound. Dissolve this crude material in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours to cleave the tert-butyl ester.
-
Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound. Further purification can be achieved by chromatography if necessary.
Reaction Monitoring and Characterization
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Monitor reaction progress. | Disappearance of starting materials and appearance of a new spot for the product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of intermediates and final product. | Peaks corresponding to the PEG backbone, the Boc protecting group, and the C2-acid moiety. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the product. | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups. | Characteristic stretches for O-H (broad), C=O (acid and carbamate), and N-H bonds. |
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic scheme for this compound.
Applications
This compound is a versatile linker primarily used in the field of targeted protein degradation and targeted drug delivery.
-
PROTACs: The carboxylic acid end can be coupled to a ligand that binds to a target protein, while the deprotected amine can be linked to an E3 ligase-binding moiety. The resulting PROTAC molecule recruits the target protein to the E3 ligase for ubiquitination and subsequent degradation by the proteasome.[4]
-
ADCs: In the context of Antibody-Drug Conjugates, this linker can be used to attach a cytotoxic payload to an antibody, facilitating targeted delivery of the drug to cancer cells.[1]
Storage and Handling
This compound should be stored at -20°C for long-term stability, sealed, and protected from moisture.[4] For short-term storage, 4°C is acceptable. When preparing stock solutions, it is advisable to use freshly opened, anhydrous solvents.[4]
This protocol provides a robust framework for the synthesis of this compound, enabling researchers and drug development professionals to access this critical component for their innovative therapeutic strategies.
References
- 1. 3-[2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy)ethoxy]propan… [cymitquimica.com]
- 2. 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, 1820026-89-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. 3-[2-[(tert-Butoxycarbonyl)amino]ethoxy]propanoic Acid 1260092-44-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Acid-PEG2-C2-Boc Amide Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid-PEG2-C2-Boc linker is a bifunctional molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This polyethylene (B3416737) glycol (PEG)-based linker possesses a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine.[3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the two functional groups allow for a controlled, stepwise conjugation strategy.[4][5]
The carboxylic acid moiety can be activated to form a stable amide bond with a primary or secondary amine on a target molecule. This reaction is a cornerstone of bioconjugation chemistry. Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which is then available for further conjugation.[3] These application notes provide detailed protocols for the amide coupling reaction of this compound with an amine-containing molecule using common coupling reagents.
Data Presentation
The efficiency of the amide coupling reaction is influenced by the choice of coupling reagent, solvent, and reaction conditions. Below is a summary of typical quantitative data for amide coupling reactions involving PEG-acid linkers.
| Coupling Reagent | Base (optional) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| EDC/NHS | DIPEA | DMF/DCM | Room Temp | 2 - 12 | 70 - 90 |
| HATU | DIPEA/TEA | DMF | Room Temp | 1 - 4 | 85 - 98 |
| DCC/HOBt | N/A | DCM/DMF | 0 to Room Temp | 2 - 8 | 60 - 85 |
Note: The data presented in this table are representative values for amide coupling reactions of PEG-acid linkers and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: To the solution from step 1, add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM. If the amine is a salt (e.g., hydrochloride), add DIPEA (2-3 equivalents) to neutralize it. Add this solution to the activated this compound mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. The product can be extracted with an organic solvent. The crude product is then purified by a suitable method such as flash column chromatography or preparative HPLC to yield the desired amide conjugate.
Protocol 2: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, for the amide bond formation.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation and Coupling: To the solution from step 1, add DIPEA or TEA (2.0 equivalents). Stir for a few minutes, then add the amine-containing molecule (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC.
Mandatory Visualization
Caption: Experimental workflow for the this compound amide coupling reaction.
Caption: Structure of a PROTAC utilizing the this compound linker.
Caption: PROTAC-mediated protein degradation signaling pathway.
References
Application Notes and Protocols: EDC/HATU Coupling with Acid-PEG2-C2-Boc for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][] These heterobifunctional molecules are composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][]
Acid-PEG2-C2-Boc is a commonly employed polyethylene (B3416737) glycol (PEG)-based linker in PROTAC design.[1] The PEG component enhances aqueous solubility and can improve pharmacokinetic properties, while the terminal carboxylic acid allows for covalent attachment to an amine-containing ligand, typically the E3 ligase ligand or the target protein ligand. The Boc-protected amine on the other end of the linker allows for subsequent deprotection and conjugation to the other binding moiety.
This document provides detailed application notes and protocols for the coupling of this compound to an amine-containing molecule using two common amide bond formation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
EDC/HATU Coupling: A Comparative Overview
Both EDC/HOBt and HATU are widely used for the formation of amide bonds in organic synthesis, particularly in peptide and medicinal chemistry.[4][5] The choice between these reagents often depends on the specific substrates, desired reaction conditions, and scale of the synthesis.
-
EDC/HOBt: This carbodiimide-based system activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. HOBt is often added to suppress racemization and improve reaction efficiency by forming a more stable active ester.[4][5] A key advantage of EDC is the water-solubility of its urea (B33335) byproduct, which simplifies purification.[4]
-
HATU: This uronium salt-based coupling reagent is known for its high efficiency and fast reaction times, even with sterically hindered or electron-deficient amines and carboxylic acids.[5][6] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[6]
Data Presentation
Table 1: Typical Reaction Parameters for EDC/HOBt Coupling of this compound
| Parameter | Value | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq | |
| Amine | 1.0 - 1.2 eq | A slight excess of the amine can drive the reaction to completion. |
| EDC | 1.2 - 1.5 eq | |
| HOBt | 1.2 - 1.5 eq | |
| Base (e.g., DIPEA) | 2.0 - 3.0 eq | Essential for deprotonating the carboxylic acid and neutralizing acidic byproducts. |
| Reaction Conditions | ||
| Solvent | DMF, DCM, or ACN | Anhydrous conditions are recommended. |
| Temperature | 0 °C to room temperature | The reaction is typically started at 0 °C and allowed to warm to room temperature. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |
| Expected Outcome | ||
| Yield | 60 - 85% | Highly dependent on the specific amine substrate and purification method.[7] |
| Purity | >95% (post-purification) | Purification is typically achieved by column chromatography. |
Table 2: Typical Reaction Parameters for HATU Coupling of this compound
| Parameter | Value | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq | |
| Amine | 1.0 - 1.2 eq | A slight excess of the amine may be beneficial. |
| HATU | 1.1 - 1.5 eq | |
| Base (e.g., DIPEA) | 2.0 - 4.0 eq | Crucial for the activation of the carboxylic acid by HATU. |
| Reaction Conditions | ||
| Solvent | DMF or DCM | Anhydrous conditions are essential. |
| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature. |
| Reaction Time | 2 - 8 hours | Generally faster than EDC/HOBt coupling. Monitored by TLC or LC-MS.[6] |
| Expected Outcome | ||
| Yield | 70 - 95% | HATU often provides higher yields, especially for challenging couplings. |
| Purity | >95% (post-purification) | Purification is typically performed using column chromatography. |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling of this compound with an Amine
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) or DCM/Methanol)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine-containing molecule (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution.
-
Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected PEGylated molecule.
Protocol 2: HATU Mediated Coupling of this compound with an Amine
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add DIPEA (3.0 eq) dropwise and stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing molecule (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final Boc-protected PEGylated compound.
Visualizations
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
The following diagram illustrates the mechanism of action for a PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. A PROTAC synthesized using the this compound linker would connect a BRD4 ligand to a CRBN ligand.
Caption: PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow: Synthesis of a PROTAC using this compound
The following diagram outlines the general workflow for the synthesis of a PROTAC molecule, starting with the coupling of the this compound linker to an E3 ligase ligand.
Caption: General workflow for PROTAC synthesis.
Logical Relationship: EDC vs. HATU Coupling
This diagram illustrates the key differences and considerations when choosing between EDC/HOBt and HATU for amide bond formation.
Caption: Comparison of EDC/HOBt and HATU coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for Acid-PEG2-C2-Boc Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins, peptides, and other biomolecules with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology.[1][2] This modification can enhance the therapeutic properties of molecules by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[2][3] Acid-PEG2-C2-Boc is a heterobifunctional PEG linker containing a carboxylic acid group for conjugation to primary amines and a Boc-protected amine for potential subsequent modifications. This document provides detailed application notes and protocols for the conjugation of this compound to primary amine-containing molecules.
The conjugation process typically involves the activation of the carboxylic acid group using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[4][5] This two-step, one-pot reaction forms a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.[4]
Key Applications
The conjugation of this compound to primary amines has a broad range of applications in research and drug development, including:
-
Improving Pharmacokinetics: The short PEG2 spacer can modestly increase the hydrodynamic radius of small molecules or peptides, potentially extending their plasma half-life.[1]
-
Enhancing Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of hydrophobic molecules.[3]
-
Reducing Aggregation: For peptides prone to aggregation, the attachment of a PEG linker can sterically hinder intermolecular interactions, thereby reducing the propensity to aggregate.[6][7]
-
Linker for PROTACs and ADCs: This molecule can serve as a building block in the synthesis of more complex structures like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise spacing between moieties is crucial.
-
Surface Modification: The carboxylic acid can be used to attach the PEG linker to amine-functionalized surfaces, with the Boc-protected amine available for subsequent coupling of other molecules.
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Primary Amine-Containing Peptide
This protocol describes the general procedure for conjugating this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).
Materials:
-
This compound
-
Peptide with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., size-exclusion or reversed-phase chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[5]
-
Dissolve the amine-containing peptide in Coupling Buffer at a known concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of this compound to the peptide. A 10-20 fold molar excess of the PEG linker over the peptide is a common starting point.[4]
-
Add a 2 to 5-fold molar excess of sulfo-NHS over the this compound.[4]
-
Add a 2 to 10-fold molar excess of EDC over the this compound.[4]
-
The activation reaction is most efficient at a pH between 4.5 and 6.0.[4] Therefore, perform this step in Activation Buffer.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Primary Amine:
-
Immediately add the activated this compound solution to the peptide solution in Coupling Buffer.
-
The conjugation reaction is most efficient at a pH between 7.2 and 8.0.[4]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the PEGylated peptide from unreacted peptide, excess PEG linker, and reaction byproducts using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from smaller molecules like the unreacted PEG linker and quenching reagents.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A standard method for peptide purification, capable of separating the PEGylated peptide from the unreacted peptide based on differences in hydrophobicity.[8]
-
-
Workflow for EDC/NHS Conjugation:
Protocol 2: Characterization of the PEGylated Peptide
A. MALDI-TOF Mass Spectrometry:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to confirm the successful conjugation and determine the molecular weight of the PEGylated peptide.[9]
Materials:
-
Purified PEGylated peptide
-
Unconjugated peptide (for comparison)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA))
-
Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)
-
MALDI target plate
Procedure:
-
Prepare the MALDI matrix solution at a concentration of 10 mg/mL in the matrix solvent.
-
Mix the purified PEGylated peptide solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mass range.
-
Compare the resulting spectrum to that of the unconjugated peptide. A successful conjugation will show a mass shift corresponding to the mass of the attached this compound linker (minus the mass of water).
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC can be used to assess the purity of the PEGylated peptide and separate it from the unconjugated starting material.[8]
Materials:
-
Purified PEGylated peptide
-
Unconjugated peptide
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A and 5% B).
-
Inject the sample of the purified PEGylated peptide.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The PEGylated peptide will typically have a different retention time than the unconjugated peptide. The purity can be determined by integrating the peak area of the desired product.
Data Presentation
The efficiency of the conjugation reaction is dependent on several factors, including the molar ratio of reactants, pH, temperature, and reaction time.[2] The following tables provide representative data for the conjugation of a short-chain PEG linker to a model peptide, illustrating the impact of varying molar ratios of EDC/NHS and the PEG linker.
Table 1: Effect of Molar Ratio of EDC and NHS on Conjugation Efficiency
| Molar Ratio (Peptide:PEG:EDC:NHS) | Conjugation Yield (%)* |
| 1:10:5:5 | 65 |
| 1:10:10:10 | 85 |
| 1:10:20:20 | 92 |
| 1:20:10:10 | 88 |
| 1:20:20:20 | 95 |
*Yields are illustrative and based on typical results for similar reactions. Actual yields may vary depending on the specific peptide and reaction conditions.
Table 2: Characterization of a Model PEGylated Peptide
| Analyte | Retention Time (RP-HPLC, min) | Expected Mass (Da) | Observed Mass (MALDI-TOF, Da) |
| Unconjugated Peptide | 15.2 | 1500.0 | 1500.2 |
| This compound | - | 349.4 | - |
| PEGylated Peptide | 16.8 | 1831.4 | 1831.5 |
Stability Considerations
The amide bond formed during the EDC/NHS conjugation is generally stable under physiological conditions.[10] The rate of hydrolysis of a peptide bond in water at neutral pH is extremely slow.[11] However, the stability can be influenced by pH, with increased rates of cleavage at highly acidic or basic conditions.[11] For most in vitro and in vivo applications at or near physiological pH, the amide linkage is considered stable.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive EDC due to hydrolysis | Use fresh, high-quality EDC and prepare solutions immediately before use. |
| Incorrect pH for activation or conjugation | Ensure the activation buffer is pH 6.0 and the coupling buffer is pH 7.2-7.5.[4] | |
| Presence of primary amines in buffers (e.g., Tris) | Use amine-free buffers such as MES and PBS for the reaction. | |
| Insufficient molar excess of reagents | Optimize the molar ratios of the PEG linker, EDC, and NHS. | |
| Precipitation of Peptide/Protein | High degree of PEGylation leading to insolubility | Reduce the molar excess of the activated PEG linker. |
| Unsuitable buffer conditions | Ensure the peptide is at a suitable concentration and in a buffer that maintains its stability. | |
| Multiple PEGylation Products | Presence of multiple primary amines on the molecule | If site-specific conjugation is required, consider protecting other primary amines or using a different conjugation strategy. |
Signaling Pathway Context
The application of PEGylated molecules often intersects with various biological signaling pathways. For instance, a PEGylated peptide antagonist for a cell surface receptor would be designed to block downstream signaling. The diagram below illustrates a generic signaling pathway that could be modulated by a PEGylated therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acid-PEG2-C2-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, efficacy, and safety profile. Acid-PEG2-C2-Boc is a heterobifunctional linker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer, a carboxylic acid for conjugation to the antibody, and a Boc-protected amine for attachment of the cytotoxic payload. The inclusion of a discrete PEG2 unit is intended to enhance the hydrophilicity of the ADC, which can lead to improved solubility, reduced aggregation, and favorable pharmacokinetic properties.[1][2][]
These application notes provide a comprehensive overview of the use of the this compound linker in ADC development, including detailed protocols for conjugation and characterization, as well as a summary of the expected impact of this linker on ADC performance.
Key Advantages of Using a PEGylated Linker in ADC Development
The incorporation of a PEG spacer, such as the PEG2 moiety in this compound, offers several advantages in ADC design:
-
Improved Solubility and Reduced Aggregation: Hydrophobic payloads can decrease the overall solubility of an ADC, leading to aggregation. The hydrophilic nature of PEG can mitigate this, improving the formulation and manufacturing of the ADC.[1][2]
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[1][2] Studies have shown that even short PEG linkers can significantly impact an ADC's pharmacokinetic profile.[4]
-
Masking of Hydrophobic Payloads: The PEG chain can act as a "shield" for the hydrophobic drug, reducing non-specific interactions and uptake by healthy tissues, which can in turn decrease systemic toxicity.[1]
-
Controlled Drug-to-Antibody Ratio (DAR): The use of well-defined, monodisperse linkers like this compound allows for more precise control over the DAR, leading to a more homogeneous ADC product with consistent properties.[1]
Data Presentation: Impact of PEG Linkers on ADC Properties
The following tables summarize representative quantitative data on the impact of PEG linkers on key ADC parameters. While this data is compiled from various studies and may not directly represent an ADC constructed with this compound, it provides a strong indication of the expected trends.
Table 1: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Parameter | No PEG Linker | PEG2 Linker | PEG8 Linker | PEG24 Linker |
| Clearance (mL/day/kg) | High | Moderate | Low | Low |
| Half-life (t½, days) | Short | Moderate | Long | Long |
| Area Under the Curve (AUC) | Low | Moderate | High | High |
Data synthesized from multiple sources to illustrate general trends.[4]
Table 2: In Vitro Cytotoxicity of ADCs with and without a PEG Linker
| Cell Line | ADC without PEG Linker (IC50, ng/mL) | ADC with short PEG Linker (IC50, ng/mL) |
| HER2-Positive (High Expression) | 15 - 50 | 20 - 60 |
| HER2-Positive (Moderate Expression) | 1500 - 60000 | 25 - 80 |
IC50 values represent the concentration of ADC required to inhibit cell growth by 50%. Data is representative and compiled from studies on different ADCs.[5][6]
Table 3: Stability of ADCs with Varying Linker Lengths
| Parameter | Short Linker (e.g., PEG2) | Long Linker (e.g., PEG24) |
| In Vivo Stability | Generally Higher | May be Lower |
| Tendency for Aggregation | Lower | Higher |
General trends observed in studies comparing linker lengths. Shorter linkers can sometimes lead to better stability by keeping the payload within the spatial shield of the antibody.[7]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Two-Step Antibody-Drug Conjugation via Lysine (B10760008) Residues
This protocol describes the conjugation of a cytotoxic drug to an antibody using the this compound linker. The process involves the activation of the linker's carboxylic acid, conjugation to the antibody's lysine residues, deprotection of the Boc group, and finally, attachment of the payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[8][9][10][11]
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Conjugation Buffer: PBS, pH 7.4-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
-
Amine-reactive cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Workflow Diagram:
Procedure:
-
Linker Activation: a. Dissolve this compound in anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer. c. Add the EDC/Sulfo-NHS solution to the linker solution at a molar excess (e.g., 5-10 fold) to the linker. d. Incubate for 15-30 minutes at room temperature to form the NHS-ester activated linker.
-
Antibody Conjugation: a. Exchange the antibody into Conjugation Buffer. b. Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized. c. Incubate for 1-2 hours at room temperature with gentle mixing. d. Quench the reaction by adding the Quenching Solution.
-
Purification and Deprotection: a. Purify the Boc-protected ADC from excess linker and reagents using SEC. b. Lyophilize the purified ADC. c. Re-dissolve the ADC in a minimal amount of an appropriate solvent and treat with the Deprotection Solution to remove the Boc group. d. Purify the deprotected ADC (mAb-Linker-NH2) by SEC.
-
Payload Conjugation: a. Dissolve the amine-reactive payload in anhydrous DMF or DMSO. b. Add the payload solution to the deprotected ADC solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Final Purification: a. Purify the final ADC conjugate by SEC to remove unconjugated payload and other impurities. b. Characterize the final ADC for DAR, purity, and aggregation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the potency of the synthesized ADC in killing cancer cells in vitro.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium
-
Synthesized ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium. Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.[12]
Signaling Pathways and Mechanism of Action
The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. Below are diagrams illustrating the signaling pathways for two common classes of payloads.
Mechanism of Action: Tubulin Inhibitor Payload
Tubulin inhibitors, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), interfere with the dynamics of microtubule assembly and disassembly.[13][14][15] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[13][14][15]
Mechanism of Action: DNA Damaging Agent Payload
DNA damaging agents, such as calicheamicins and pyrrolobenzodiazepines (PBDs), exert their cytotoxic effects by binding to the minor groove of DNA, causing alkylation, cross-linking, or strand breaks.[16][17][18][19] This damage activates the DNA damage response pathways, leading to cell cycle arrest and apoptosis.[16][17][18][19]
The this compound linker offers a valuable tool for the development of next-generation ADCs. Its defined structure and the inclusion of a short PEG spacer can contribute to a more homogeneous product with improved physicochemical and pharmacokinetic properties. The protocols and information provided in these application notes are intended to guide researchers in the successful implementation of this linker in their ADC development programs. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are essential for achieving a therapeutic candidate with an optimal therapeutic window.
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 2. adcreview.com [adcreview.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 15. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA-damaging agents and transcription inhibitors for ADCs - ProteoGenix [proteogenix.science]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Techniques with Acid-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG2-C2-Boc is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure features a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other, connected by a short, hydrophilic di-ethylene glycol (PEG2) spacer. This configuration allows for a controlled, stepwise conjugation of two different molecular entities.
The carboxylic acid can be activated to form a stable amide bond with a primary or secondary amine on a target molecule. The Boc protecting group on the other end provides a stable amine that can be deprotected under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[1]
These application notes provide detailed protocols for the use of this compound in a typical bioconjugation workflow, including the synthesis of a PROTAC as a primary example.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 262.30 g/mol | [2] |
| Molecular Formula | C₁₂H₂₂O₆ | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Conditions | 4°C for short-term, -20°C to -80°C for long-term storage | [2] |
Core Bioconjugation Workflow
The use of this compound in bioconjugation typically follows a two-stage process. First, the carboxylic acid is activated and reacted with an amine-containing molecule. Second, the Boc-protected amine is deprotected to allow for reaction with a second molecule. This sequential approach is critical for the construction of heterobifunctional conjugates like PROTACs.
Application Example: PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The this compound linker is well-suited for PROTAC synthesis due to its ability to connect a target protein ligand and an E3 ligase ligand.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a hypothetical PROTAC using this compound, an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide), and a hydroxyl-containing target protein ligand (which will be functionalized to an amine-reactive group).
Protocol 1: Activation of Carboxylic Acid and First Amide Coupling
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by coupling to an amine-containing E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing E3 Ligase Ligand
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add the activated this compound solution to the E3 ligase ligand solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected conjugate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the conjugate obtained in Protocol 1.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 equivalent) in anhydrous DCM.
-
Add TFA (10-20 equivalents) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) (3 times) to ensure complete removal of residual TFA.
-
The resulting amine-TFA salt can be used directly in the next step or after neutralization with a mild base (e.g., saturated NaHCO₃ solution) and extraction with an organic solvent.
Protocol 3: Second Amide Coupling to Form the Final PROTAC
This protocol outlines the coupling of the deprotected amine with a target protein ligand that has been pre-activated (e.g., as an NHS ester).
Materials:
-
Amine-deprotected conjugate (from Protocol 2)
-
NHS-ester activated target protein ligand
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-deprotected conjugate (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to neutralize the TFA salt.
-
In a separate flask, dissolve the NHS-ester activated target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add the activated target protein ligand solution to the solution of the deprotected conjugate.
-
Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC conjugate by preparative reverse-phase HPLC.
Data Presentation
The following tables provide representative data for the synthesis and characterization of a hypothetical PROTAC using a short PEG linker, similar in nature to this compound. This data is illustrative and compiled from various sources in the literature to demonstrate the expected outcomes.[4]
Table 1: Reaction Yields for PROTAC Synthesis Steps
| Step | Reaction | Typical Yield (%) |
| 1 | First Amide Coupling (Protocol 1) | 60 - 80 |
| 2 | Boc Deprotection (Protocol 2) | >95 (often used crude) |
| 3 | Second Amide Coupling (Protocol 3) | 50 - 70 |
| Overall | Overall Yield | 30 - 55 |
Table 2: Characterization of the Final PROTAC
| Analysis Method | Expected Result |
| LC-MS | A single major peak in the chromatogram with the expected mass-to-charge ratio for the final PROTAC. |
| ¹H NMR | Peaks corresponding to the protons of the target protein ligand, the E3 ligase ligand, and the PEG linker. |
| Purity (HPLC) | >95% |
Table 3: Biological Activity of a Representative BRD4-Targeting PROTAC with a Short PEG Linker
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] |
| PEG2 (similar to linker in this note) | 20 - 60 | >90 |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[4]
Conclusion
This compound is a versatile and valuable tool for the construction of complex bioconjugates. The bifunctional nature of this linker, combined with the beneficial properties of the PEG spacer, makes it particularly suitable for the synthesis of PROTACs and other advanced therapeutics. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development, enabling the rational design and synthesis of novel bioconjugates. Successful application of these techniques requires careful optimization of reaction conditions and thorough characterization of the resulting products.
References
Application Notes and Protocols for Acid-PEG2-C2-Boc in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG2-C2-Boc is a bifunctional, PEG-based linker molecule integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins. This linker, featuring a carboxylic acid group and a Boc-protected amine on a short polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for conjugating a target protein ligand and an E3 ubiquitin ligase ligand. The PEG component enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.
These application notes provide a comprehensive guide to utilizing PROTACs synthesized with the this compound linker in various cellular assays. The protocols detailed below are based on established methodologies for PROTAC evaluation and are supplemented with data from relevant studies to guide experimental design and data interpretation.
Mechanism of Action: PROTACs Utilizing this compound
A PROTAC synthesized using the this compound linker functions by forming a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity, facilitated by the PROTAC, leads to the poly-ubiquitination of the POI by the E3 ligase. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in a reduction of the total cellular levels of the target protein.
Data Presentation: Efficacy of a YAP-Targeting PROTAC with this compound Linker
The following tables summarize the in vitro efficacy of a PROTAC targeting the Yes-associated protein (YAP), synthesized using this compound to link a YAP binder (NSC682769) and a VHL E3 ligase ligand. This PROTAC is referred to as "PROTAC YAP degrader-1" or YZ-6 in the literature.[1]
Table 1: Protein Degradation Efficacy of PROTAC YAP degrader-1
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| NCI-H226 | YAP | ~100 | >90 | 24 |
| Huh7 | YAP | ~100 | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of PROTAC YAP degrader-1
| Cell Line | IC50 (nM) | Treatment Time (h) |
| NCI-H226 | <500 | 72 |
| Huh7 | <500 | 72 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following are detailed protocols for key cellular assays to evaluate the efficacy of a PROTAC synthesized with this compound.
Protocol 1: Western Blotting for Protein Degradation
This protocol is to quantify the reduction in target protein levels following PROTAC treatment.
References
Application Notes and Protocols for Acid-PEG2-C2-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The linker plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the physicochemical properties of the molecule.[2]
Acid-PEG2-C2-Boc is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker that offers a balance of hydrophilicity and a defined length, making it a valuable tool in the rational design of PROTACs. The PEG component can enhance solubility and cell permeability, while the terminal carboxylic acid and Boc-protected amine allow for sequential and controlled conjugation to the POI and E3 ligase ligands.[4]
This document provides detailed experimental protocols for the synthesis of a PROTAC using this compound as a linker, as well as methods for the biological evaluation of the resulting degrader.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative quantitative data for PROTACs with short PEG linkers targeting various proteins. It is important to note that this data is illustrative and the performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, and cell line used.
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide (B1683931) | PEG-based | ~10-100 | >90 | Various Cancer Cell Lines |
| BTK | Pomalidomide | PEG-based | ~1-50 | >90 | B-cell Malignancy Cell Lines |
| Androgen Receptor | VHL Ligand | PEG-based | ~0.2-10 | >95 | Prostate Cancer Cell Lines |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthetic route to generate a PROTAC. The first step involves the coupling of this compound to the E3 ligase ligand, followed by Boc deprotection and subsequent coupling to the POI ligand.
Step 1: Coupling of this compound to an Amine-Containing E3 Ligase Ligand
-
Reagents and Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In the reaction vessel, dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected linker-E3 ligase ligand conjugate.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Boc-protected linker-E3 ligase ligand conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected conjugate in a mixture of 25-50% TFA in DCM.[5]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying.
-
Step 3: Coupling of the Deprotected Linker-E3 Ligase Ligand to a Carboxylic Acid-Containing POI Ligand
-
Reagents and Materials:
-
Deprotected linker-E3 ligase ligand (TFA salt)
-
Carboxylic acid-containing POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid-containing POI ligand (1.0 eq) and the deprotected linker-E3 ligase ligand (TFA salt, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0-4.0 eq, to neutralize the TFA salt and facilitate the coupling) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol describes how to assess the ability of the synthesized PROTAC to degrade the target protein in a cellular context.[6]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic effect of the PROTAC on the cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC or vehicle control.
-
-
Viability Measurement (e.g., using MTT or CellTiter-Glo® assay):
-
After the desired treatment period (e.g., 72 hours), add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: General workflow for the synthesis of a PROTAC using this compound.
Caption: Mechanism of action of a PROTAC molecule for targeted protein degradation.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Acid-PEG2-C2-Boc
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Acid-PEG2-C2-Boc in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Precipitate observed in this compound solution in DMSO.
This guide provides a step-by-step process to diagnose and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is highly soluble in DMSO, with reported solubility up to 100 mg/mL (381.24 mM).[1] However, achieving this concentration may require sonication.[1] Structurally similar compounds, such as Acid-PEG3-C2-Boc, also exhibit high solubility in DMSO (≥ 175 mg/mL).[2]
Q2: Why is my this compound not dissolving properly in DMSO, even at lower concentrations?
A2: Several factors can affect the solubility of this compound in DMSO:
-
DMSO Quality : DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination in DMSO can significantly decrease the solubility of organic compounds. It is crucial to use newly opened, anhydrous DMSO for preparing stock solutions.[1][2]
-
Compound State : The physical form of the compound can influence its solubility. Amorphous compounds tend to dissolve more readily than their crystalline counterparts.[3] If the compound has crystallized over time, it may be more difficult to dissolve.
-
Temperature : Gentle warming (30-40°C) can aid in the dissolution of the compound.
-
Mechanical Agitation : Sonication or vortexing can help to break up aggregates and enhance dissolution.[1]
Q3: Can I heat the DMSO solution to dissolve the compound?
A3: Yes, gentle heating can be used to aid dissolution.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: What should I do if I observe precipitation after storing my stock solution at -20°C or -80°C?
A4: It is not uncommon for compounds to precipitate out of a concentrated DMSO stock solution upon freezing. Before use, allow the vial to equilibrate to room temperature and then gently warm and sonicate the solution to ensure everything has redissolved.
Q5: How do the different parts of the this compound molecule contribute to its solubility?
A5: The solubility of this compound is influenced by its distinct structural components:
-
PEG Linker : The polyethylene (B3416737) glycol (PEG) chain is hydrophilic and flexible, which significantly enhances solubility in polar organic solvents like DMSO and in aqueous media.[4][5][6][7][8]
-
Boc Group : The tert-Butyloxycarbonyl (Boc) protecting group is bulky and nonpolar, contributing to solubility in lipophilic organic solvents.[4]
-
Carboxylic Acid : The terminal carboxylic acid group can participate in hydrogen bonding, which can influence its interaction with solvents.
Caption: Relationship between molecular components and solubility in DMSO.
Quantitative Data
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes |
| This compound | DMSO | 100 mg/mL | 381.24 mM | Ultrasonic treatment may be needed. Hygroscopic DMSO can negatively impact solubility.[1] |
| Acid-PEG3-C2-Boc | DMSO | ≥ 175 mg/mL | 571.24 mM | Saturation unknown. Use of newly opened DMSO is recommended.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
-
Sonicator bath
Methodology:
-
Accurately weigh the desired amount of this compound into a sterile vial. For a 1 mL stock solution at 100 mg/mL, weigh 100 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.[1]
Protocol 2: Preparation of an In Vitro Assay Working Solution
Objective: To prepare a working solution from a DMSO stock for an in vitro assay.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline solution
Methodology: This protocol is an example and may need to be optimized for your specific cell line and assay conditions. The final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
Add each solvent in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
For example, to prepare 1 mL of working solution, add 100 µL of your DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
This formulation is reported to yield a clear solution with a solubility of at least 2.5 mg/mL (9.53 mM).[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ziath.com [ziath.com]
- 4. benchchem.com [benchchem.com]
- 5. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 6. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]
- 7. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 8. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing Acid-PEG2-C2-Boc Reactions
Welcome to the technical support center for Acid-PEG2-C2-Boc, a PEG-based PROTAC linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may be encountered during the use of this compound in chemical syntheses.
Issue 1: Low Yield in Amide Coupling Reaction
Question: I am experiencing a low yield when coupling the carboxylic acid of this compound with my amine-containing substrate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in amide bond formation, a common method in PEGylation, can stem from several factors.[1] Here are the primary causes and troubleshooting steps:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to facilitate nucleophilic attack by the amine.
-
Solution: Employ standard coupling reagents. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) to form a more stable activated ester and suppress side reactions.
-
-
Suboptimal Reaction Conditions: The reaction environment plays a crucial role in the efficiency of the coupling reaction.
-
Solution:
-
Solvent: Ensure your solvent (e.g., DCM, DMF) is anhydrous and can dissolve all reactants.
-
Temperature: Most coupling reactions are initiated at 0°C and then allowed to warm to room temperature. For sterically hindered substrates, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
-
pH: The pH of the reaction mixture should be maintained between 7 and 9 to ensure the amine is in its nucleophilic free base form.[2] The use of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) can be beneficial.
-
-
-
Steric Hindrance: The bulky nature of the PEG chain or the substrate can physically block the reactive sites from interacting.[3]
-
Solution:
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor progress using TLC or LC-MS.
-
Alternative Coupling Reagents: Consider using more potent coupling reagents like HATU or HBTU, which are known to be effective for sterically hindered couplings.
-
-
-
Competing Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture.
-
Solution: Ensure all reagents and solvents are pure and free of water or other nucleophilic impurities.
-
Caption: Troubleshooting workflow for low amide coupling yield.
Issue 2: Incomplete Boc-Deprotection
Question: After treating my Boc-protected molecule with acid, I still see starting material remaining. Why is the Boc deprotection incomplete?
Answer:
The removal of the tert-butoxycarbonyl (Boc) protecting group is an acid-catalyzed process.[3] Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to effectively cleave the Boc group.[3]
-
Solution: Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection.[3] If you are using a lower concentration (e.g., 20% TFA in DCM), consider increasing it to 50% or even using neat TFA.[3] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[3]
-
-
Inadequate Reaction Time or Temperature: The deprotection reaction is kinetically controlled.
-
Solvent Issues: The solubility of the PEGylated compound and the acid in the chosen solvent is critical for the reaction to proceed.
-
Solution: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[3] Ensure your compound is fully dissolved.
-
-
Steric Hindrance: The bulky PEG chain can hinder the acid's access to the Boc-protected amine.[3]
-
Solution: In such cases, longer reaction times or higher acid concentrations are often necessary.
-
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Notes |
| Standard | 20-50% TFA in DCM | Room Temp | 1-2 | Most common method.[3] |
| Stronger Acid | 4M HCl in 1,4-dioxane | Room Temp | 1-4 | Alternative for resistant substrates.[3] |
| Solid-Phase | 50% TFA in DCM | Room Temp | 0.1-0.5 | For resin-bound substrates.[4] |
Issue 3: Observation of Side Products After Boc-Deprotection
Question: I am observing unexpected side products in my reaction mixture after Boc-deprotection. What could be the cause?
Answer:
The formation of side products during Boc-deprotection is often due to the reactivity of the carbocation intermediate formed during the cleavage of the Boc group.
-
Alkylation of Nucleophilic Residues: The tert-butyl cation generated during deprotection can alkylate sensitive functional groups on your molecule, such as tryptophan or methionine residues in peptides.
-
Solution: Use "scavengers" in your reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole, typically added at a concentration of 2.5-5% (v/v).
-
-
Ester Bond Cleavage: If your molecule contains an acid-sensitive ester bond, the acidic conditions of Boc deprotection can lead to its cleavage.[5]
-
Solution: A user reported that while TFA in DCM for 30 minutes led to 10-20% ester bond cleavage, using HCl in ethyl acetate, although slower (6 hours), resulted in complete deprotection without breaking the ester bonds.[5] Careful selection of the acid and reaction time is crucial.
-
References
common side reactions with Acid-PEG2-C2-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid-PEG2-C2-Boc. The information provided addresses common issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It features a carboxylic acid group at one end and a Boc (tert-butoxycarbonyl) protected amine at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer and an ethyl (C2) group. The PEG spacer enhances the solubility of the molecule in aqueous media.[1][2] Its primary use is in bioconjugation and the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[3][4]
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions are associated with the two functional ends of the molecule: the carboxylic acid and the Boc-protected amine.
-
Carboxylic Acid Group: During activation for coupling with an amine (e.g., using EDC/NHS to form an NHS-ester), the activated ester is susceptible to hydrolysis. This will regenerate the carboxylic acid and prevent the desired amide bond formation.[5]
-
Boc-Protected Amine: The primary issues are incomplete deprotection of the Boc group and potential side reactions caused by the generation of the tert-butyl cation during deprotection, which can lead to alkylation of other nucleophilic sites on the substrate.[6][7]
Q3: How does pH affect the reactions involving this compound?
pH is a critical parameter for both the activation of the carboxylic acid and the stability of the final conjugate.
-
Amide Bond Formation: The activation of the carboxylic acid with reagents like EDC is most efficient at a slightly acidic pH (e.g., 4.5-6.0). The subsequent coupling to an amine is typically performed at a pH of 7.2-7.5 to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the activated ester.[8]
-
Boc Deprotection: This is an acid-catalyzed reaction, typically carried out using a strong acid like trifluoroacetic acid (TFA).[6][9] The pH must be low enough to efficiently remove the Boc group.
Troubleshooting Guides
Issues with Carboxylic Acid Activation and Amide Bond Formation
Problem: Low yield of the desired amide-coupled product.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated Ester | Work under anhydrous conditions. Ensure all solvents and reagents are dry. Prepare the activated ester in situ and use it immediately. |
| Inefficient Carboxylic Acid Activation | Ensure the pH of the activation reaction is optimal (typically 4.5-6.0 for EDC/NHS chemistry). Use fresh coupling reagents (e.g., EDC, HATU).[1] Consider increasing the equivalents of coupling reagents. |
| Competing Reactions with Buffers | Avoid using buffers containing primary amines (e.g., Tris), as they will compete for reaction with the activated ester. Use non-amine-containing buffers like PBS or borate (B1201080) buffer.[8] |
| Steric Hindrance | If the amine-containing molecule is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature, but monitor for side product formation. |
Issues with Boc Deprotection
Problem: Incomplete Boc deprotection or observation of side products.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Increase the reaction time or the concentration of the acid (e.g., increase TFA concentration from 20% to 50% in DCM).[6] Ensure the solvent fully dissolves the PEG-ylated compound. Consider using a stronger acid system if necessary, such as 4M HCl in dioxane.[6] |
| Side Product Formation (t-butylation) | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[7] Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thiophenol, to the reaction mixture to trap the tert-butyl cation.[6][10] |
| Difficult Workup | Residual acid can be difficult to remove. After the reaction, co-evaporate with a solvent like toluene (B28343) to remove residual TFA.[9] Neutralize the reaction mixture by washing with a mild base like saturated sodium bicarbonate solution if your product is stable to these conditions.[9] The deprotected amine can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[6] |
Experimental Protocols
General Protocol for Amide Coupling using EDC/NHS
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add 1.5 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
-
Add 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated this compound solution to the amine solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted NHS-ester by adding a quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer) to a final concentration of 50 mM.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.
-
General Protocol for Boc Deprotection
-
Reaction Setup:
-
Dissolve the Boc-protected PEG-linked molecule in an anhydrous solvent such as dichloromethane (B109758) (DCM).[6]
-
If your molecule contains acid-sensitive groups prone to alkylation, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[6]
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in removing residual TFA.[9]
-
The resulting TFA salt can often be used directly in the next step.
-
For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.[9]
-
Visualizations
Caption: Workflow for amide coupling using this compound.
Caption: Workflow for Boc deprotection of a PEG-linked molecule.
References
- 1. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 2. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of Acid-PEG2-C2-Boc Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of Acid-PEG2-C2-Boc and its subsequent conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule based on polyethylene (B3416737) glycol (PEG).[1][2] It features a carboxylic acid on one end and a tert-butyloxycarbonyl (Boc)-protected amine on the other, connected by a short PEG spacer.[2] This structure makes it highly valuable in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise, stepwise assembly of molecules is required.[1][3][4] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6]
Q2: What are the most common methods for purifying this compound conjugates?
A2: The most prevalent purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][8] This technique separates molecules based on their hydrophobicity and is effective at removing non-polar impurities and unreacted starting materials. For less polar conjugates or when dealing with compounds sensitive to acidic conditions, normal-phase flash chromatography using silica (B1680970) gel or alumina (B75360) can also be employed.[9][10] In some cases, Size-Exclusion Chromatography (SEC) can be useful for separating the conjugate from low-molecular-weight by-products.[][11]
Q3: What are the potential impurities I might encounter during the purification process?
A3: Common impurities include unreacted starting materials (both the this compound linker and the molecule it's being conjugated to), by-products from side reactions such as di-PEGylation, and degradation products.[12][13] If the reaction involves Boc deprotection, you may find both the Boc-protected and the deprotected forms of your conjugate. The polydispersity of some PEG reagents can also lead to a mixture of conjugates with slightly different molecular weights, though this compound is a discrete-length PEG linker.[14][15]
Q4: How stable is the Boc protecting group during purification?
A4: The Boc group is known to be labile under acidic conditions.[3][16] During RP-HPLC, the use of trifluoroacetic acid (TFA) in the mobile phase can cause premature deprotection. While concentrations of 0.1% TFA are generally tolerated, especially when fractions are immediately neutralized or lyophilized, higher concentrations or extended exposure during solvent evaporation at elevated temperatures can lead to significant loss of the Boc group.[17] To mitigate this, consider using a less acidic mobile phase modifier like formic acid or employing a buffer system (e.g., ammonium (B1175870) acetate).[17][18]
Q5: Which analytical techniques are recommended to confirm the purity and identity of the final conjugate?
A5: A combination of analytical techniques is essential for full characterization.[19]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool to confirm the molecular weight of the conjugate and assess its purity.[20][21]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming that the conjugation occurred at the correct position and that the key functional groups (like the Boc group) are intact.[19][20]
-
HPLC/UPLC with UV detection: Used to determine the purity profile of the sample by quantifying the area of the product peak relative to impurities.[19]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound conjugates.
Problem 1: The conjugate has poor retention and elutes in the solvent front on a C18 RP-HPLC column.
-
Possible Cause: The conjugate is too polar for the stationary phase, or the mobile phase is too strong (too much organic solvent).
-
Solution:
-
Modify the Gradient: Start the gradient with a lower percentage of organic solvent (e.g., 0-5% Acetonitrile or Methanol) and use a shallower gradient to increase retention.[13]
-
Use a Different Stationary Phase: Consider a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer alternative selectivity for polar molecules.[22]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.[22]
-
Problem 2: The Boc protecting group is being cleaved during RP-HPLC purification.
-
Possible Cause: The mobile phase is too acidic. Trifluoroacetic acid (TFA) is a strong acid that can deprotect the Boc group, especially when its concentration increases during solvent evaporation.[17]
-
Solution:
-
Replace the Acid: Substitute 0.1% TFA with a weaker acid like 0.1% formic acid in the mobile phase.[18]
-
Use a Buffered Mobile Phase: Employ a buffer system, such as 10 mM ammonium acetate, to maintain a less acidic pH throughout the run.[17]
-
Minimize Exposure: If using TFA is unavoidable, immediately neutralize the collected fractions with a base like ammonium bicarbonate before solvent removal. Lyophilization (freeze-drying) is preferable to rotary evaporation to remove solvents, as it avoids concentrating the acid at higher temperatures.[17]
-
Problem 3: The compound is not eluting from a normal-phase (silica gel) flash chromatography column.
-
Possible Cause: The compound is highly polar and is strongly adsorbing to the acidic silica gel. The chosen eluent is not polar enough.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, solvent systems containing methanol (B129727) are often necessary (e.g., 5-20% Methanol in Dichloromethane).[9][10]
-
Add a Modifier: For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) (0.5-2%) or ammonium hydroxide (B78521) to the eluent can help by neutralizing the acidic silanol (B1196071) sites on the silica gel, reducing tailing and improving elution.[22]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase such as diol or amino-propyl silica.[9][22]
-
Problem 4: The purified product shows multiple peaks of very similar retention times in the analytical LC-MS.
-
Possible Cause: This could be due to the presence of positional isomers (if the conjugation site is not unique), diastereomers, or incomplete removal of structurally similar impurities.
-
Solution:
-
Optimize Chromatography: Develop a shallower, longer gradient during HPLC to improve the resolution between the closely eluting peaks.[13]
-
Change Selectivity: Try a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or a different organic modifier in the mobile phase (e.g., Methanol vs. Acetonitrile), as this can alter the elution order and improve separation.
-
Orthogonal Purification: If one chromatography method is insufficient, consider a second, orthogonal purification step. For example, follow up RP-HPLC with Size-Exclusion Chromatography (SEC) if there is a difference in molecular size between the desired product and the impurity.[13]
-
Data Presentation
Table 1: Common Impurities and Expected Mass Spectrometry Observations
| Impurity Type | Description | Expected Mass (vs. Conjugate) |
| Unreacted Starting Material | The molecule intended for conjugation | Lower MW |
| Unreacted Linker | This compound | MW = 262.30 Da[1] |
| Di-PEGylated Product | Two linkers attached to the target molecule | Higher MW |
| Boc-Deprotected Conjugate | Loss of the Boc group (C₅H₈O₂) | MW - 100.12 Da |
| Hydrolyzed Product | Cleavage of an ester or amide bond | Lower MW |
Table 2: Typical Starting Conditions for RP-HPLC Method Development
| Parameter | Condition | Notes |
| Column | C18, 2.1 x 50 mm, < 3 µm | A standard starting point for analytical scale.[19] |
| Mobile Phase A | 0.1% Formic Acid in Water | A less harsh alternative to TFA to protect the Boc group.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks than methanol. |
| Gradient | 5% to 95% B over 15-20 minutes | A good initial "scout" gradient to find the compound's retention time.[13][19] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical UPLC/HPLC.[19] |
| Column Temp. | 40 - 45 °C | Elevated temperature can improve peak shape for PEGylated molecules.[8] |
| Detection | UV at 214 nm & 280 nm | 214 nm for peptide bonds, 280 nm if aromatic residues are present.[19] |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of a solvent compatible with the mobile phase, such as DMSO or a mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Method Development (Analytical Scale): Using an analytical RP-HPLC system, develop a separation method as described in Table 2. Optimize the gradient to achieve baseline separation between your desired conjugate and major impurities.[13]
-
Scale-Up to Preparative HPLC: Transfer the optimized method to a preparative HPLC system equipped with a larger column (e.g., 21.2 x 150 mm) of the same stationary phase. Adjust the flow rate and injection volume according to the column size.
-
Fraction Collection: Collect fractions corresponding to the UV peak of the target conjugate.
-
Analysis: Analyze the collected fractions using analytical LC-MS to confirm the identity and purity of the product.
-
Product Isolation: Pool the pure fractions. If the mobile phase is volatile (e.g., contains formic acid or TFA and acetonitrile), remove the organic solvent via rotary evaporation. Crucially, if TFA was used, keep the temperature low and consider co-evaporation with a non-acidic solvent like toluene (B28343) to help remove residual acid. [17] Finally, lyophilize the remaining aqueous solution to obtain the purified conjugate as a dry powder.[17]
Protocol 2: Characterization by LC-MS
-
System: Use an HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.[19]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is standard.[19]
-
Mobile Phase: Use Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient: Run a linear gradient, for example, from 5% to 95% B over 10 minutes.
-
MS Settings: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺. Set the scan range to encompass the expected molecular weight of the conjugate.
-
Data Analysis: Extract the ion chromatogram for the theoretical mass of your product to confirm its presence and retention time. Analyze the mass spectrum of the corresponding peak to verify the molecular weight.
Visualizations
Caption: General workflow for the purification and analysis of this compound conjugates.
Caption: Decision tree for troubleshooting common chromatography purification issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. NH2-PEG2-C2-Boc - Immunomart [immunomart.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatography [chem.rochester.edu]
- 10. sorbtech.com [sorbtech.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the linker length of your Proteolysis Targeting Chimeras (PROTACs) for maximal degradation activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A1: The linker is a crucial component of a PROTAC, acting as a chemical bridge that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[][2] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The linker's characteristics, including its length, composition, rigidity, and attachment points, are critical determinants of a PROTAC's efficacy, influencing the spatial orientation of the two proteins and the stability of the resulting complex.[4][5]
Q2: What are the consequences of a linker that is too short or too long?
A2: The length of the linker is paramount for effective protein degradation.[6]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3][4] This failure to form a ternary complex results in a loss of degradation activity.[4]
-
Too Long: Conversely, a linker that is excessively long can lead to an unstable and overly flexible ternary complex.[3] This increased flexibility may not bring the two proteins into the correct proximity for efficient ubiquitination, thereby compromising degradation activity.[3][] A long linker can also increase the molecular weight and polar surface area, which may reduce cell permeability and bioavailability.[]
Q3: How is the optimal linker length for a PROTAC typically determined?
A3: There are no universally accepted rules for designing the optimal linker de novo for any given POI and E3 ligase pair.[8] Therefore, determining the ideal length usually requires an empirical approach involving the synthesis and evaluation of a library of PROTACs with systematically varied linker lengths.[][6] Researchers often test a series of linkers, for example, by incrementally adding polyethylene (B3416737) glycol (PEG) or alkyl chain units, to identify the "sweet spot" that yields the most potent degradation, characterized by the lowest half-maximal degradation concentration (DC50) and highest maximal degradation level (Dmax).[3][8]
Q4: What is the "hook effect" and how does it relate to PROTAC concentration and linker design?
A4: The "hook effect" is a paradoxical phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[9][10] This results in a bell-shaped dose-response curve.[9] It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[11] While primarily a concentration-dependent effect, linker design can influence its magnitude. A well-designed linker can introduce favorable protein-protein interactions within the ternary complex, increasing its stability and cooperativity, which can help mitigate the hook effect.[9][12]
Q5: What are the most common chemical motifs used in PROTAC linkers?
A5: The most prevalent linker structures consist of polyethylene glycol (PEG) and alkyl chains of varying lengths.[] These are popular due to their flexibility and well-understood chemistry.[4][13] Other common motifs include more rigid structures like piperidines, piperazines, and triazoles, which can help lock the PROTAC into an active conformation.[][14] Triazoles are often incorporated using copper-catalyzed "click chemistry," which is a highly efficient method for synthesizing PROTAC libraries.[8][15]
Troubleshooting Guides
Issue 1: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I see no degradation in cells.
-
Possible Cause: Incorrect Linker Length. The linker may be too short, causing steric clashes, or too long, preventing a productive ternary complex.
-
Troubleshooting Step: Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) and screen them for degradation activity to find the optimal length.[6]
-
-
Possible Cause: Poor Cell Permeability. PROTACs are large molecules and often struggle to cross the cell membrane.[16][17]
-
Troubleshooting Step: Perform a cellular thermal shift assay (CETSA) or NanoBRET™ assay to confirm target engagement within the cell.[16][18] If engagement is low, linker modifications to improve physicochemical properties (e.g., reducing polarity, adding intramolecular hydrogen bonds) may be necessary.[16]
-
-
Possible Cause: Unproductive Ternary Complex Geometry. The ternary complex may form, but the orientation of the target protein's lysine (B10760008) residues may not be accessible for ubiquitination by the E2-conjugating enzyme.[18]
-
Troubleshooting Step: Perform an in-cell ubiquitination assay. If the target is not ubiquitinated, a redesign of the linker, including changing its length, rigidity, or attachment points, is required to alter the ternary complex geometry.[16]
-
Issue 2: Degradation activity is weak and plateaus at a low Dmax.
-
Possible Cause: Suboptimal Ternary Complex Stability. The linker may not be facilitating strong, cooperative interactions between the target protein and the E3 ligase.
-
Troubleshooting Step: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to measure the stability and cooperativity of the ternary complex.[16][19] Systematically modify the linker's composition (e.g., from flexible PEG to a more rigid piperidine) and length to enhance ternary complex stability.[14]
-
-
Possible Cause: Rapid Target Protein Resynthesis. The rate of protein synthesis may be counteracting the rate of degradation.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to understand the kinetics of degradation and recovery.[20] This will help determine the optimal endpoint for your degradation assays.
-
Issue 3: I observe a very pronounced "hook effect" at low micromolar concentrations.
-
Possible Cause: Low Cooperativity in Ternary Complex Formation. The binary complexes (PROTAC-POI, PROTAC-E3) are significantly more stable or form more readily than the ternary complex.
-
Troubleshooting Step: Redesign the linker to promote positive cooperativity. This involves creating favorable protein-protein interactions between the POI and E3 ligase.[9] Computational modeling can be used to predict linker designs that foster these interactions.[21] Testing different E3 ligases may also identify a pair with more favorable cooperative binding.[16]
-
Data Presentation: Linker Length vs. Degradation Activity
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples from the literature summarizing the impact of linker length on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound 11 | PEG | 12 | ~100 | >80 |
| Compound 13 | PEG | 16 | ~10 | >90 |
| Compound 14 | PEG | 19 | ~1000 | ~60 |
| Compound 15 | PEG | 21 | >1000 | <50 |
Data adapted from studies on ERα degradation, highlighting that a 16-atom linker was found to be optimal.[6]
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG/Alkyl | 12 | >500 | ~40 |
| PROTAC B | PEG/Alkyl | 15 | ~50 | ~85 |
| PROTAC C | PEG/Alkyl | 17 | ~75 | ~80 |
| PROTAC D | PEG/Alkyl | 20 | ~400 | ~55 |
Data synthesized from findings where a linker length of 15-17 atoms was most effective for p30α degradation.[3]
Experimental Protocols
Protocol 1: Dose-Response for Target Degradation by Western Blot
-
Cell Seeding: Plate cells (e.g., MCF-7 for ERα) in 6-well plates to achieve 70-80% confluency on the day of treatment.[22]
-
PROTAC Treatment: Treat cells with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[22]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[22]
-
Immunoblotting: Block the membrane and probe with a primary antibody against the POI. Also probe with a loading control antibody (e.g., β-actin, GAPDH).[22]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[22]
-
Data Analysis: Quantify band intensities. Normalize the POI band intensity to the loading control. Plot the percentage of degradation relative to the vehicle control against the PROTAC concentration to determine DC50 and Dmax.[22]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control for a short duration (e.g., 1-4 hours).[18]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.[18]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Then, incubate the lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the POI overnight at 4°C.[18]
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing & Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for all three components of the ternary complex: the POI, the E3 ligase, and a tagged version of the PROTAC if an antibody is available. Detection of all components in the pulldown confirms complex formation.[18]
Visualizations
Caption: PROTACs facilitate ternary complex formation, leading to ubiquitination and degradation.
Caption: A systematic workflow for the design and optimization of PROTAC linkers.
Caption: A logical workflow for troubleshooting common issues in PROTAC experiments.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. precisepeg.com [precisepeg.com]
- 15. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. portlandpress.com [portlandpress.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Acid-PEG2-C2-Boc stability in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Acid-PEG2-C2-Boc in aqueous buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this PROTAC linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on this compound in aqueous solutions?
A1: The tert-butyloxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions, under which it will be cleaved.[1][2][3] It is generally stable under neutral and basic conditions.[][5] Therefore, the stability of this compound in aqueous buffers is highly dependent on the pH of the solution.
Q2: At what pH range should I expect this compound to be stable?
A2: For optimal stability of the Boc-protected amine, it is recommended to work in neutral to basic aqueous buffers (pH ≥ 7). The molecule's stability significantly decreases in acidic environments (pH < 7).
Q3: Can temperature affect the stability of this compound?
A3: Yes, higher temperatures can accelerate the degradation of this compound, especially in solutions that are not at an optimal pH. For long-term storage of the compound in solution, it is advisable to use low temperatures (e.g., -20°C or -80°C).
Q4: Are there any other factors besides pH and temperature that can affect the stability of this compound?
A4: The presence of certain enzymes in cell culture media or biological samples could potentially cleave the amide or PEG components of the linker, although the Boc group itself is generally resistant to enzymatic cleavage.[6] Additionally, the composition of the buffer and the presence of other reactive species could influence stability.
Stability Data Summary
| pH Range | Temperature | Expected Stability of Boc Group | Estimated Half-life |
| < 4 | Room Temperature (20-25°C) | Highly Labile | Minutes to Hours |
| 4 - 6 | Room Temperature (20-25°C) | Moderately Stable | Hours to Days |
| 7 - 8 | Room Temperature (20-25°C) | Stable | Weeks to Months |
| > 8 | Room Temperature (20-25°C) | Highly Stable | Months to Years |
Note: These are estimations for the Boc protecting group. The overall stability of the molecule may also be influenced by the degradation of the PEG linker and other functional groups.
Troubleshooting Guide
This guide addresses specific issues that you might encounter during your experiments with this compound.
Issue 1: Loss of biological activity of my PROTAC synthesized with this compound.
-
Potential Cause: The Boc group may have been prematurely cleaved during synthesis, purification, or storage, leading to an unprotected amine that could react further or alter the PROTAC's binding properties.
-
Troubleshooting Steps:
-
Verify pH: Ensure that all aqueous solutions used during and after synthesis are at a neutral or slightly basic pH.
-
Analytical Check: Use LC-MS to check the molecular weight of your final PROTAC to confirm the presence of the Boc group.
-
Storage Conditions: Store the this compound linker and the final PROTAC compound at the recommended low temperatures and protected from acidic environments.
-
Issue 2: Unexpected side-products observed during the synthesis of my PROTAC.
-
Potential Cause: If the Boc group is unintentionally removed, the newly exposed primary amine can participate in side reactions.
-
Troubleshooting Steps:
-
Monitor Reactions: Use an appropriate analytical method, such as thin-layer chromatography (TLC) or LC-MS, to monitor the progress of your reaction and check for the appearance of unexpected byproducts.
-
Control Reaction Conditions: Strictly control the pH and temperature of your reaction to minimize the risk of Boc deprotection.
-
Issue 3: Inconsistent results in cell-based assays.
-
Potential Cause: The this compound linker within your PROTAC may be degrading in the cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Assess Compound Stability in Media: Perform a stability study of your PROTAC in the specific cell culture medium you are using. Incubate the compound in the medium at 37°C and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS.
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the incubation time in your cellular assays.
-
Replenish Compound: For longer experiments, you may need to replenish the cell culture medium with a fresh solution of your PROTAC at regular intervals.
-
Caption: Troubleshooting workflow for stability issues with this compound.
Experimental Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous buffers of desired pH values (e.g., pH 4, 7.4, and 9)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA), HPLC grade (for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent such as DMSO or acetonitrile.
-
-
Preparation of Test Solutions:
-
In separate vials, dilute the stock solution with each of the aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
-
-
Incubation:
-
Incubate the test solutions at the desired temperature(s) (e.g., room temperature and 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up an HPLC method to separate the parent compound from any potential degradation products. A typical method might involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Inject the samples from each time point onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the time 0 sample.
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics and estimate the half-life under each condition.
-
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Acid-PEG2-C2-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Acid-PEG2-C2-Boc, a bifunctional PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule used in chemical synthesis. It features a carboxylic acid group on one end and a Boc-protected amine on the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) chain. Its primary application is in the construction of PROTACs, where it serves as a flexible spacer to connect a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
Q2: How should I properly store this compound?
Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to keep it at -20°C in a dry, sealed container.[3] When stored as a solution, for example in DMSO, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][4] For in vitro experiments, a stock solution in DMSO is common.[1] For in vivo applications, specific formulations are required which may involve co-solvents like PEG300, Tween-80, and saline.[1]
Q4: What is the purpose of the Boc protecting group?
The tert-Butyloxycarbonyl (Boc) group is a protecting group for the amine functionality.[3] It prevents the amine from reacting during the conjugation of the carboxylic acid end of the linker. The Boc group can be removed under mild acidic conditions to reveal the free amine, which can then be coupled to another molecule.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Difficulty in dissolving the compound.
-
Symptom: The compound does not fully dissolve in the chosen solvent, or precipitation is observed.
-
Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity (e.g., hygroscopic DMSO can affect solubility).[1]
-
Solution:
Issue 2: Low yield in conjugation reaction (amide bond formation).
-
Symptom: The desired product is obtained in a lower-than-expected yield after reacting the carboxylic acid of this compound with an amine-containing molecule.
-
Possible Cause:
-
Incomplete activation of the carboxylic acid.
-
Competition from primary amine-containing buffers (e.g., Tris or glycine).[4]
-
Degradation of the coupling reagents.
-
-
Solution:
-
Use a reliable carboxylic acid activating agent such as HATU or a combination of EDC and NHS.[3][4]
-
Ensure your reaction buffer is free of primary amines. Recommended buffers include PBS, carbonate/bicarbonate, or borate (B1201080) buffers.[4]
-
Use fresh coupling reagents.
-
Issue 3: PROTAC shows low or no target degradation.
-
Symptom: The synthesized PROTAC, which incorporates the this compound linker, does not induce the degradation of the target protein.
-
Possible Cause:
-
Incorrect Linker Length: The PEG2 linker may be too short or too long for the specific target and E3 ligase pair, preventing the formation of a stable and productive ternary complex.[5][6]
-
Poor Cell Permeability: The overall physicochemical properties of the final PROTAC molecule might hinder its ability to cross the cell membrane.[5]
-
Instability of the PROTAC: The linker or the entire PROTAC molecule may be unstable in the experimental conditions.
-
-
Solution:
-
Synthesize additional PROTACs with different linker lengths. This can be achieved by using linkers with varying numbers of PEG units (e.g., PEG3, PEG4).
-
Evaluate the physicochemical properties of your PROTAC and consider modifications to improve cell permeability.
-
Assess the stability of your PROTAC in the relevant biological media.
-
Issue 4: The "Hook Effect" is observed.
-
Symptom: At higher concentrations of the PROTAC, the extent of target protein degradation decreases.
-
Possible Cause: The "hook effect" in PROTACs is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which are non-productive for degradation, instead of the required ternary complex (target-PROTAC-E3 ligase).[7]
-
Solution:
-
Perform a full dose-response curve to identify the optimal concentration range for your PROTAC.
-
Test lower concentrations of the PROTAC to find the "sweet spot" for maximal degradation.[7]
-
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | -20°C | Up to 3 years | Keep in a dry, sealed container.[8] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | 100 mg/mL (381.24 mM) | May require sonication.[1] |
Table 3: Example In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Resulting Solubility | ≥ 2.5 mg/mL |
| This is an example formulation and may require optimization for specific applications.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the general steps for coupling the carboxylic acid of this compound to a primary amine-containing molecule (R-NH2).
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents).
-
Stir the mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.[9]
-
-
Coupling Reaction:
-
To the activated linker solution, add a solution of the amine-containing molecule (R-NH2, 1 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by an appropriate analytical technique such as LC-MS.[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as silica (B1680970) gel column chromatography or preparative HPLC, to obtain the desired conjugate.[9]
-
Visualizations
Caption: A general experimental workflow for the conjugation of this compound.
Caption: A logical troubleshooting workflow for PROTAC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
PROTAC Ternary Complex Formation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to PROTAC ternary complex formation.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My PROTAC isn't inducing target protein degradation. Where do I start troubleshooting?
A1: A lack of degradation can stem from multiple points in the PROTAC workflow. A systematic approach is essential. Start by confirming that your PROTAC can effectively engage both the target protein and the E3 ligase and facilitate the formation of a stable ternary complex.[1][2] Key initial checks include verifying the integrity of your reagents and assessing binary and ternary complex formation using biophysical assays.
Q2: I'm not observing ternary complex formation in my biochemical assays. What are the first things to check?
A2: If you're not seeing evidence of a ternary complex, begin by validating your core components:
-
Protein Quality: Ensure your target protein and E3 ligase are pure, correctly folded, and not aggregated. Techniques like Dynamic Light Scattering (DLS) can be used to check for protein aggregation.[3]
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your PROTAC molecule using methods like NMR and mass spectrometry.[3]
-
Binary Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC can bind to the target protein and the E3 ligase individually.
Linker-Related Issues
Q3: My PROTAC binds to the target and E3 ligase in binary assays, but doesn't form a ternary complex. Could the linker be the problem?
A3: Yes, the linker is a critical determinant of ternary complex formation and stability.[4]
-
Linker Length: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and E3 ligase.[4][5] Conversely, a linker that is too long might result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[4][5]
-
Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility and conformation. A more rigid linker might pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[5]
Q4: How do I optimize the linker for better ternary complex formation?
A4: Linker optimization is often an empirical process that involves synthesizing and testing a series of PROTACs with varying linker lengths and compositions.[4] Computational modeling can also be employed to predict favorable linker geometries.[6][7] The goal is to identify a linker that facilitates positive cooperativity, where the formation of a binary complex enhances the binding affinity of the second protein partner.[5]
Assay-Specific Problems
Q5: I'm observing a "hook effect" in my dose-response curves. What does this mean and how can I address it?
A5: The "hook effect" is a common phenomenon in PROTAC experiments where degradation efficiency decreases at high PROTAC concentrations.[2][8] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (Target-PROTAC and E3 Ligase-PROTAC) instead of the productive ternary complex.[2][5][8]
Mitigation Strategies:
-
PROTAC Titration: Perform experiments across a wide range of PROTAC concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for degradation.[2][8]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary ones, potentially reducing the hook effect.[2][3]
Q6: I see ternary complex formation in my biochemical assays, but no degradation in cells. What could be the cause?
A6: This discrepancy can arise from several factors related to the cellular environment:
-
Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[2][8]
-
Compound Stability: The PROTAC may be unstable in cell culture media or rapidly metabolized within the cell.[8]
-
Protein Expression Levels: The endogenous levels of the target protein or E3 ligase in your cell model may not be optimal.[8]
-
"Unproductive" Complex Formation: The ternary complex may form in cells, but its geometry might not be suitable for the E3 ligase to ubiquitinate the target protein.[2][3]
To investigate this, use in-cell target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC is reaching its targets inside the cell.[2][8]
Troubleshooting Workflows & Diagrams
A systematic approach is crucial for identifying the root cause of issues in PROTAC experiments. The following diagrams illustrate key workflows and concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the Hook Effect with PEG Linkers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering the high-dose hook effect in their immunoassays and are exploring the use of Polyethylene Glycol (PEG) linkers as a mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect in a sandwich immunoassay?
A1: The high-dose hook effect, also known as the prozone effect, is a phenomenon that can occur in one-step sandwich immunoassays, leading to falsely low results at very high analyte concentrations.[1][2] In a typical sandwich immunoassay, the signal generated is directly proportional to the concentration of the analyte. However, when the analyte concentration is excessively high, it can saturate both the capture and detection antibodies simultaneously. This prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody) on the solid phase, resulting in a decrease in the measured signal and an underestimation of the analyte concentration.[1][3]
Q2: How can PEG linkers help mitigate the hook effect?
A2: While direct experimental studies detailing the mechanism are limited, it is proposed that conjugating PEG linkers to detection and/or capture antibodies can mitigate the hook effect through steric hindrance. The long, flexible PEG chains create a molecular shield around the antibody. This can modulate the binding kinetics of the antibody to the analyte. At excessively high analyte concentrations, the PEG linker may sterically hinder the simultaneous binding of free analyte to both the capture and detection antibodies, thereby preserving the formation of the sandwich complex and extending the linear range of the assay.[4] PEGylation is a well-established technique for modifying proteins, and it has been shown to enhance the inhibitory potency of antibodies through steric effects.[4]
Q3: What are the other benefits of using PEGylated antibodies in immunoassays?
A3: Beyond mitigating the hook effect, PEGylation of antibodies can offer several other advantages. It can increase the solubility and stability of the antibodies, reduce non-specific binding to the assay surface, and decrease immunogenicity, which is particularly important for in vivo applications.[5][6]
Q4: How do I choose the right PEG linker length?
A4: The optimal PEG linker length is application-dependent and needs to be determined empirically. A longer PEG chain will create a greater steric hindrance effect, which may be more effective at mitigating the hook effect. However, an excessively long linker could also potentially interfere with the desired antibody-antigen binding, reducing the overall assay signal. It is recommended to screen a few different PEG linker lengths (e.g., 2 kDa, 5 kDa, and 10 kDa) to find the optimal balance for your specific assay.
Troubleshooting Guide
Problem 1: I'm observing a hook effect in my sandwich ELISA.
| Possible Cause | Suggested Solution |
| Excessively high analyte concentration. | The most straightforward method to confirm and overcome a hook effect is to perform serial dilutions of the sample. If the diluted sample gives a higher signal than the undiluted sample, a hook effect is present.[7] |
| Suboptimal antibody concentrations. | Titrate the capture and detection antibody concentrations. Increasing the concentration of the antibodies can sometimes shift the hook effect to higher analyte concentrations. |
| One-step assay format. | If feasible, convert the assay to a two-step format. In a two-step assay, the sample is incubated with the capture antibody first, followed by a wash step to remove unbound antigen before the addition of the detection antibody. This prevents the saturation of both antibodies at the same time. |
| Consider using PEGylated antibodies. | Conjugating PEG linkers to your detection and/or capture antibodies can help mitigate the hook effect. See the experimental protocols below for more details. |
Problem 2: After PEGylating my antibodies, I'm seeing a decrease in my assay signal.
| Possible Cause | Suggested Solution |
| Steric hindrance from the PEG linker is interfering with antigen binding. | The PEG linker may be too long or the degree of PEGylation (number of PEG chains per antibody) may be too high. Try using a shorter PEG linker or reducing the molar ratio of PEG to antibody during the conjugation reaction. |
| Loss of antibody activity during the conjugation process. | Ensure that the conjugation reaction conditions (e.g., pH, temperature) are optimal for maintaining the integrity of your antibody. Perform a functional check of the PEGylated antibody to confirm its binding activity. |
| Suboptimal assay conditions for the PEGylated antibody. | Re-optimize the assay parameters, such as incubation times and buffer compositions, for the PEGylated antibodies. |
Data Presentation
The following tables present illustrative data on how PEGylation can affect the dynamic range of a sandwich ELISA and help mitigate the hook effect. Please note that this is hypothetical data for demonstration purposes.
Table 1: Comparison of a Standard vs. PEGylated Antibody Sandwich ELISA for a High-Concentration Analyte
| Analyte Concentration (ng/mL) | Standard ELISA Signal (OD450) | PEGylated Ab ELISA Signal (OD450) |
| 1 | 0.25 | 0.22 |
| 10 | 1.50 | 1.45 |
| 100 | 2.80 | 2.75 |
| 1000 | 2.50 (Hook Effect) | 3.50 |
| 10000 | 1.20 (Hook Effect) | 3.20 |
| 100000 | 0.50 (Hook Effect) | 2.80 |
Table 2: Effect of PEG Linker Length on the Hook Effect
| Analyte Concentration (ng/mL) | No PEG (OD450) | 2 kDa PEG (OD450) | 5 kDa PEG (OD450) | 10 kDa PEG (OD450) |
| 1000 | 2.50 | 3.10 | 3.50 | 3.65 |
| 10000 | 1.20 | 2.80 | 3.20 | 3.40 |
| 100000 | 0.50 | 1.50 | 2.80 | 3.10 |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of Antibodies
This protocol is adapted for the site-specific conjugation of a thiol-reactive PEG linker to the hinge region of an IgG antibody.
Materials:
-
IgG antibody in a suitable buffer (e.g., PBS)
-
Thiol-reactive PEG linker (e.g., PEG-maleimide)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-ethylmaleimide)
-
Desalting columns
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)
Methodology:
-
Antibody Preparation: If your antibody is in a buffer containing primary amines (like Tris), exchange it into a phosphate buffer.
-
Reduction of Antibody:
-
Dissolve the antibody in the reaction buffer.
-
Add a molar excess of the reducing agent (e.g., a 10-fold molar excess of TCEP).
-
Incubate for 30 minutes at room temperature to selectively reduce the hinge region disulfide bonds.
-
-
Removal of Reducing Agent: Immediately pass the reduced antibody through a desalting column to remove the excess reducing agent.
-
PEGylation Reaction:
-
Immediately add the thiol-reactive PEG linker to the reduced antibody solution. The molar ratio of PEG to antibody will need to be optimized, but a good starting point is a 10-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add a quenching reagent to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the PEGylated antibody from excess PEG linker and other reaction components using a suitable method, such as size-exclusion chromatography or ion-exchange chromatography.
-
Characterization: Characterize the PEGylated antibody to determine the degree of PEGylation (e.g., using SDS-PAGE) and confirm its binding activity (e.g., by a direct ELISA).
Protocol 2: Sandwich ELISA Using PEGylated Antibodies to Mitigate the Hook Effect
Materials:
-
Microtiter plates
-
Capture antibody (can be PEGylated or non-PEGylated)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Analyte standards and samples
-
PEGylated detection antibody
-
Enzyme-conjugated secondary antibody (if the detection antibody is not directly conjugated to an enzyme)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Methodology:
-
Coating: Coat the microtiter plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the analyte standards and samples. Incubate for 1-2 hours at room temperature. To test for the hook effect, include a wide range of analyte concentrations, including very high concentrations.
-
Detection Antibody Incubation: Wash the plate and add the PEGylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation (if applicable): Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add the substrate. Incubate until a color change is observed.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the signal versus the analyte concentration to generate a standard curve. Observe the response at high analyte concentrations to determine if the hook effect has been mitigated.
Visualizations
Caption: Mechanism of the high-dose hook effect in a sandwich immunoassay.
References
- 1. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Inhibitory Potencies of Monoclonal Antibodies to the Macrophage Adhesion Molecule Sialoadhesin Are Greatly Increased Following PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Acid-PEG2-C2-Boc Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for the characterization of Acid-PEG2-C2-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of an this compound conjugate?
A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It consists of a carboxylic acid group on one end, a Boc-protected amine on the other, and a flexible spacer composed of a two-unit polyethylene (B3416737) glycol (PEG) chain and a two-carbon (C2) alkyl chain.
Q2: Which analytical techniques are most suitable for characterizing this conjugate?
A2: The primary techniques for full characterization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
Q3: Why is UV detection in HPLC challenging for this compound?
A3: The PEG component of the molecule lacks a significant UV chromophore, making detection by standard UV-Vis detectors difficult and often resulting in low sensitivity.[5][6] Alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index (RI) detection are recommended for accurate quantification.[5][6][]
Q4: What are the key features to look for in the ¹H NMR spectrum?
A4: The most definitive signal is a large singlet around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group on the Boc protector.[8] Other key signals include the characteristic repeating ethylene (B1197577) glycol protons of the PEG chain around 3.6 ppm. The disappearance of this singlet can be used to monitor the deprotection of the Boc group.[8]
Q5: How can I confirm the successful synthesis of the conjugate using mass spectrometry?
A5: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this molecule. You should look for the molecular ion peak corresponding to the exact mass of the conjugate. For this compound, the expected molecular weight is approximately 262.30 g/mol .[1]
Analytical Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts:
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃. Actual shifts may vary based on solvent and concentration.
| Assignment | Structure Fragment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Boc Group | -C(CH₃)₃ | ~ 1.4 (s, 9H) | ~ 28.5 (CH₃), ~ 79.0 (quaternary C) |
| PEG Chain | -O-CH₂-CH₂-O- | ~ 3.6-3.7 (m, 8H) | ~ 70.0-70.5 |
| C2 Linker | -O-CH₂-CH₂-COOH | ~ 3.7 (t, 2H) | ~ 67.0 |
| C2 Linker | -O-CH₂-CH₂-COOH | ~ 2.5 (t, 2H) | ~ 35.0 |
| Carboxylic Acid | -COOH | 10-12 (br s, 1H) | ~ 175.0 |
| Boc Amide | -NH-Boc | ~ 5.0 (br s, 1H) | ~ 156.0 (C=O) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition: Acquire the spectrum using standard parameters. Typically, 16 to 64 scans are sufficient.
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals to confirm the proton counts for each part of the molecule. The integration of the Boc group's singlet at ~1.4 ppm should correspond to nine protons.
Mass Spectrometry (MS)
Expected Mass and Fragmentation:
The table below details the expected mass values for the conjugate and its common fragments in ESI-MS.
| Species | Formula | Expected m/z (Positive Ion Mode) | Notes |
| [M+H]⁺ | C₁₂H₂₃O₆ | 263.15 | Protonated molecular ion. |
| [M+Na]⁺ | C₁₂H₂₂NaO₆ | 285.13 | Sodium adduct, very common with PEG compounds. |
| [M-C₄H₈]⁺ | C₈H₁₄O₆ | 206.08 | Loss of isobutylene (B52900) from the Boc group.[9] |
| [M-C₅H₉O₂]⁺ | C₇H₁₃O₄ | 161.08 | Loss of the entire Boc group. |
| [M-COOH]⁺ | C₁₁H₂₁O₄ | 217.14 | Loss of the carboxyl group (less common). |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the conjugate (~0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: Use an ESI-Time of Flight (ESI-TOF) or Quadrupole-TOF (QTOF) mass spectrometer for high-resolution mass analysis.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Analysis: Identify the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺. Compare the observed mass to the calculated exact mass. If using MS/MS, common fragmentation pathways include the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[9]
High-Performance Liquid Chromatography (HPLC)
Recommended HPLC Method:
| Parameter | Recommendation |
| Column | Reversed-phase C8 or C18, 150 x 4.6 mm, 5 µm. A PLRP-S column can also be effective.[5][10] |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA |
| Gradient | Start with 5-10% B, ramp to 95% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | ELSD, CAD, or RI. (If using MS, ESI is appropriate). |
| Injection Volume | 5-10 µL |
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or Very Small Peak | - Low concentration.- Poor detector response (UV). | - Concentrate the sample.- Switch to a more universal detector like ELSD, CAD, or RI.[5][] |
| Peak Tailing | - Interaction with acidic silanols on the column.- Column overload. | - Use a mobile phase with a low pH (e.g., add 0.1% TFA) to suppress ionization of the carboxylic acid and silanols.- Reduce the amount of sample injected.[11] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure mobile phase is well-mixed and degassed.- Use a column oven for stable temperature control.- Flush the column or replace if it's old.[12][13] |
| High Backpressure | - Column or tubing blockage.- Buffer precipitation. | - Filter the sample and mobile phase.- Reverse flush the column (check manufacturer's instructions).- Ensure buffer components are soluble in the mobile phase mixture.[13] |
NMR Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | - Sample aggregation.- Presence of paramagnetic impurities. | - Dilute the sample.- Gently heat the sample.- Filter the sample to remove particulates. |
| Water Peak Obscuring Signals | - Using a non-deuterated or wet solvent. | - Use high-purity deuterated solvent.- Apply a solvent suppression pulse sequence during acquisition. |
| Incorrect Integration | - Incomplete relaxation of nuclei. | - Increase the relaxation delay (d1) in the acquisition parameters, especially for ¹³C NMR.[14] |
MS Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Signal/Ionization | - Suboptimal solvent or pH.- Low sample concentration. | - Add a small amount of formic acid to the sample solution to promote protonation.- Increase the sample concentration. |
| Dominant Sodium Adducts | - Glassware or solvent contamination with sodium salts. | - Use plastic vials and high-purity solvents.- This is common for PEG compounds and can be used for confirmation if the mass difference is +22 Da from the protonated ion. |
| Complex/Unclear Spectrum | - In-source fragmentation.- Presence of impurities. | - Reduce the fragmentor or cone voltage to minimize in-source fragmentation.- Purify the sample using HPLC before MS analysis. |
Visual Workflows
Caption: General workflow for synthesis and characterization.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. xcessbio.com [xcessbio.com]
- 5. agilent.com [agilent.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 10. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. realab.ua [realab.ua]
- 14. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acid-PEG2-C2-Boc and Acid-PEG3-C2-Boc for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy. The linker, a seemingly simple bridge, profoundly influences a drug conjugate's solubility, stability, permeability, and pharmacokinetic profile. This guide provides a detailed comparison of two commonly employed polyethylene (B3416737) glycol (PEG) linkers: Acid-PEG2-C2-Boc and Acid-PEG3-C2-Boc. By examining their physicochemical properties and the impact of the single ethylene (B1197577) glycol unit difference, we aim to equip researchers with the knowledge to make informed decisions in their drug design and development endeavors.
Introduction to Acid-PEG-C2-Boc Linkers
Acid-PEG-C2-Boc linkers are heterobifunctional molecules featuring a carboxylic acid group at one terminus and a Boc-protected amine at the other, separated by a PEG chain and an ethyl (C2) spacer. The carboxylic acid allows for conjugation to amine-containing molecules, while the Boc-protected amine, after deprotection, can be coupled to other moieties. The PEG component is particularly valuable for its ability to enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The choice between a PEG2 and a PEG3 linker, while seemingly minor, can have significant downstream consequences on the performance of the final drug product.[3]
Physicochemical Properties
The addition of a single PEG unit in Acid-PEG3-C2-Boc compared to its PEG2 counterpart leads to predictable changes in their physicochemical properties. These differences, though small, can influence the behavior of the linker in biological systems.
| Property | This compound | Acid-PEG3-C2-Boc |
| Synonyms | t-Boc-N-amido-PEG2-acid | t-Boc-N-amido-PEG3-acid |
| Molecular Formula | C₁₂H₂₃NO₆ | C₁₄H₂₇NO₇ |
| Molecular Weight | 277.31 g/mol | 321.37 g/mol |
| CAS Number | 1365655-91-9 | 1347750-75-7 |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Solubility | Soluble in aqueous media and organic solvents. | Enhanced aqueous solubility over PEG2. |
Impact on Drug Conjugate Performance: A Comparative Analysis
The length of the PEG linker is a critical parameter that can be optimized to fine-tune the properties of a PROTAC or ADC.[4] The choice between a PEG2 and a PEG3 linker can impact several key performance indicators.
| Performance Parameter | This compound (Shorter Linker) | Acid-PEG3-C2-Boc (Longer Linker) |
| Solubility & Aggregation | Generally provides good hydrophilicity. May be sufficient for many applications. | Offers increased hydrophilicity, which can be advantageous for highly hydrophobic payloads, potentially reducing aggregation and improving formulation stability.[5] |
| Cell Permeability | Shorter linkers are often associated with improved cell permeability, a crucial factor for PROTACs and ADCs targeting intracellular proteins.[3] | The additional PEG unit may slightly decrease passive diffusion across the cell membrane due to increased polarity and molecular weight.[3] |
| In Vitro Potency (IC₅₀/DC₅₀) | Can lead to high in vitro potency. The shorter length may facilitate more efficient ternary complex formation in PROTACs or payload release in ADCs.[5] | The impact on potency is target-dependent. The increased flexibility of the longer linker could be beneficial or detrimental to the optimal orientation of the warhead and E3 ligase ligand in a PROTAC.[4] |
| In Vivo Pharmacokinetics | May result in a shorter in vivo half-life compared to longer PEG chains. | The slightly larger hydrodynamic radius can lead to a modest increase in circulation half-life by reducing renal clearance.[2] |
| Ternary Complex Formation (PROTACs) | The constrained geometry of a shorter linker can be optimal for specific target-E3 ligase pairs, leading to stable and productive ternary complex formation. | The increased flexibility and length may be necessary to span the distance between the target protein and the E3 ligase, enabling effective ubiquitination and degradation.[4] |
Experimental Protocols
To empirically determine the optimal linker for a specific application, a series of in vitro and in vivo experiments are essential.
PROTAC Evaluation Workflow
Caption: A typical experimental workflow for the evaluation of PROTACs with different linkers.
Detailed Methodologies:
-
Ternary Complex Formation (Surface Plasmon Resonance - SPR): To assess the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), SPR can be employed. The target protein is immobilized on a sensor chip, and a mixture of the PROTAC and the E3 ligase is flowed over the surface. The binding kinetics (kon, koff) and affinity (KD) are measured to determine the cooperativity of ternary complex formation.
-
Cellular Degradation Assay (Western Blot): Target cells are treated with varying concentrations of the PROTACs (with PEG2 and PEG3 linkers) for a defined period. Cell lysates are then subjected to SDS-PAGE and western blotting using an antibody specific to the target protein. The reduction in protein levels indicates the degradation efficiency of the PROTAC. Densitometry is used to quantify the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA): The permeability of the PROTACs is assessed using a PAMPA plate, which consists of a donor and an acceptor well separated by a lipid-infused artificial membrane. The PROTAC is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to determine the permeability coefficient.
ADC Evaluation Workflow
Caption: A generalized workflow for the synthesis and evaluation of ADCs with different linkers.
Detailed Methodologies:
-
Drug-to-Antibody Ratio (DAR) and Stability Analysis (Hydrophobic Interaction Chromatography - HIC): HIC is used to determine the DAR and assess the stability of the ADC. The ADC is injected onto a HIC column, and the different drug-loaded species are separated based on their hydrophobicity. The peak areas are integrated to calculate the average DAR. Stability can be assessed by incubating the ADC in plasma and analyzing samples at different time points.
-
Antigen Binding Assay (ELISA): The binding affinity of the ADC to its target antigen is evaluated using an ELISA. Antigen-coated plates are incubated with serial dilutions of the ADCs. A secondary antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal that is proportional to the amount of bound ADC.
-
In Vitro Cytotoxicity Assay: Target cancer cells are seeded in 96-well plates and treated with a range of ADC concentrations. After a set incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or XTT). The half-maximal inhibitory concentration (IC₅₀) is then calculated to determine the potency of the ADC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Conclusion
The selection between this compound and Acid-PEG3-C2-Boc is a nuanced decision that requires careful consideration of the specific drug conjugate being developed. While the addition of a single ethylene glycol unit in the PEG3 linker can enhance hydrophilicity and potentially prolong in vivo half-life, the shorter PEG2 linker may offer advantages in terms of cell permeability and in vitro potency. Ultimately, the optimal choice is not universal and must be determined empirically through a systematic evaluation of both linkers in the context of the specific antibody or targeting ligand and the cytotoxic payload or E3 ligase ligand. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct these critical comparative studies, enabling the rational design of more effective and safer targeted therapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Impact of PEG Linker Length on Bifunctional Molecules: A Comparative Guide to Acid-PEG2-C2-Boc and Longer PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a linker is a critical determinant in the design of efficacious bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, far from being a mere spacer, profoundly influences a molecule's physicochemical properties, cell permeability, and biological activity. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their hydrophilicity, biocompatibility, and tunable length.
This guide provides a comparative analysis of a short PEG linker, Acid-PEG2-C2-Boc, and its longer PEG counterparts. We will explore how PEG chain length impacts key performance parameters, supported by illustrative experimental data and detailed protocols for key assays.
The Balancing Act: Physicochemical Properties and Biological Function
The length of a PEG linker in a PROTAC or ADC strikes a delicate balance between enhancing solubility and maintaining optimal biological function. While longer PEG chains can improve aqueous solubility, a crucial factor for compounds with high molecular weight and lipophilicity, they can also impact cell permeability and the formation of a stable and productive ternary complex in the case of PROTACs.[1][2]
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The following table summarizes the influence of PEG linker length on the physicochemical and biological properties of a model PROTAC. The data is illustrative, compiled from various sources to demonstrate general trends.[3]
| Property | Alkyl Linker | PEG2 Linker (e.g., this compound) | PEG4 Linker | Longer PEG Linkers (e.g., PEG6, PEG8) |
| Molecular Weight | Lower | Increased | Further Increased | Substantially Increased |
| Solubility | Low | Improved | Good | High |
| Lipophilicity (cLogP) | High | Reduced | Further Reduced | Low |
| Cell Permeability | Variable | Can be optimal | May decrease | Often decreased |
| Degradation Efficacy (DC50) | Variable | Potentially Potent | Often Potent | May decrease in potency |
| Maximum Degradation (Dmax) | Variable | Potentially High | Often High | May be reduced |
Note: The optimal linker length is target-dependent and must be determined empirically.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Cell Line: A human cancer cell line endogenously expressing the target protein (e.g., HeLa, THP-1).[4]
-
PROTACs: Stock solutions of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) in DMSO.
-
Vehicle Control: DMSO.[4]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a predetermined time course (e.g., 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and incubate it with the primary antibodies overnight at 4°C. Following washing, incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[4]
Caco-2 Permeability Assay
This assay is widely used to predict the in vivo intestinal absorption of drugs and to assess the cell permeability of PROTACs.[5]
Materials and Reagents:
-
Caco-2 cells: (ATCC® HTB-37™).
-
Transwell® inserts: With a 0.4 µm pore size.
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Test Compounds: PROTACs with different PEG linker lengths.
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[6]
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral): a. Add the test compound to the apical (donor) side of the Transwell®. b. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
Permeability Assay (Basolateral to Apical): a. Add the test compound to the basolateral (donor) side. b. At the same time points, collect samples from the apical (receiver) side. This helps determine if the compound is subject to active efflux.[5]
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp B-A / Papp A-B) can also be determined to identify substrates of efflux transporters.[5]
Visualizing the Impact of Linker Length
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to PEG linker length in PROTAC design.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Impact of PEG linker length on PROTAC properties.
Conclusion
The selection of the appropriate PEG linker length is a critical optimization step in the development of PROTACs and ADCs. While shorter linkers like this compound may offer a favorable balance of solubility, permeability, and potent biological activity, this is not a universal rule. Longer PEG linkers can significantly enhance solubility but may negatively impact permeability and the precise spatial orientation required for optimal efficacy. A systematic evaluation of a series of linkers with varying PEG lengths, using the experimental protocols outlined in this guide, is essential for identifying the optimal linker for a given target and application. This empirical approach, guided by an understanding of the structure-activity relationships, will empower researchers to design and develop more effective and drug-like bifunctional molecules.
References
Navigating the Maze of Protein Degradation: A Comparative Guide to Acid-PEG2-C2-Boc and Alternative PROTAC® Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful strategy to selectively eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a critical component that bridges the target protein binder and the E3 ligase recruiter. The choice of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of the PEG-based linker, Acid-PEG2-C2-Boc, with other commonly used linker classes, supported by experimental data to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule's function hinges on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker is not merely a passive tether; its length, flexibility, and chemical composition are paramount in dictating the geometry and stability of this ternary complex, and consequently, the efficiency of protein degradation.
Unpacking this compound: A Flexible PEG-Based Linker
This compound is a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) chain of two units. PEG linkers are a popular choice in PROTAC design due to several advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[1][2]
-
Improved Cell Permeability: By adopting folded conformations, PEG linkers can shield the polar surface area of the PROTAC, potentially enhancing its ability to cross the lipophilic cell membrane.[1]
-
Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, which can be crucial for accommodating the binding of both the target protein and the E3 ligase to form a productive ternary complex.
A Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
While specific experimental data for PROTACs utilizing the exact this compound linker is not extensively published, we can infer its potential performance by examining studies on PROTACs with short PEG linkers and comparing them to other linker classes.
Data Presentation: Quantitative Comparison of Linker Efficacy
The following tables summarize quantitative data from various studies, offering insights into how different linker architectures can impact degradation efficiency. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Flexible Linkers - The Impact of PEG Chain Length
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax (%) | Key Observations & References |
| BRD4 | CRBN | PEG | 0 PEG units | < 0.5 µM | > 90 | A short, direct linkage can be highly effective.[3] |
| BRD4 | CRBN | PEG | 1 PEG unit | > 5 µM | ~50 | A single PEG unit can significantly reduce degradation potency in this context.[3] |
| BRD4 | CRBN | PEG | 2 PEG units | > 5 µM | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation for this target.[3][4] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | > 90 | Potency can be recovered with longer PEG chains.[4] |
| BTK | CRBN | PEG | < 5 PEG units | Inactive | - | Shorter linkers were insufficient to promote degradation.[5] |
| BTK | CRBN | PEG | 9 PEG units | 5.9 nM | > 90 | Longer PEG linkers enabled potent degradation.[5] |
Table 2: A Broader Look - Flexible vs. Rigid Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax (%) | Key Observations & References |
| CRBN | CRBN | Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | Not specified | Alkyl linkers can be effective degraders.[3] |
| CRBN | CRBN | PEG | 3 PEG units | Weak degradation | Not specified | In this specific homo-PROTAC, the PEG linker was less effective than an alkyl linker.[3] |
| PI3K/mTOR | VHL | Flexible (PEG/Alkyl) | C8 alkyl chain | 227.4 nM (p110α), 45.4 nM (mTOR) | 71.3 (p110α), 74.9 (mTOR) | Flexible linkers exhibited superior degradation efficiency.[6] |
| BRD4 | KLHDC2 | Rigid | Biphenyl linker | No degradation | < 20 | A highly rigid linker failed to promote degradation in this system.[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
Caption: A streamlined workflow for Western blot analysis to quantify PROTAC-mediated protein degradation.
Caption: Experimental workflow for co-immunoprecipitation to confirm the formation of the ternary complex.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[8]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the physical interaction between the target protein and the E3 ligase in the presence of the PROTAC.[9]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated target protein.
-
Treat the cells with the PROTAC (e.g., at 100 nM) or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Add a primary antibody against the E3 ligase (or the target protein) to the pre-cleared lysate and incubate overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with primary antibodies against both the target protein and the E3 ligase to confirm their co-precipitation.
-
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay is used to assess the cytotoxic effect of the PROTAC on the cells.[10][11][12][13]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 48 or 72 hours).
-
-
Reagent Addition:
-
For an MTS assay, add the MTS reagent directly to the cell culture media.
-
For an MTT assay, add the MTT reagent, and after incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion: Rational Linker Design is Key
The efficacy of a PROTAC is intricately linked to the design of its linker. While flexible PEG-based linkers like this compound offer advantages in terms of solubility and conformational adaptability, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The presented data underscores that there is no one-size-fits-all solution. A systematic approach to linker design, exploring a range of lengths and compositions from flexible PEG and alkyl chains to more rigid structures, is paramount for achieving potent and selective protein degradation. This comparative guide, along with the provided experimental protocols, aims to empower researchers to make informed decisions in the design and evaluation of novel PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. materialneutral.info [materialneutral.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by available experimental data and detailed methodologies.
While the specific linker "Acid-PEG2-C2-Boc" is more commonly associated with Proteolysis Targeting Chimeras (PROTACs), this guide will focus on a well-established non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and compare it against the widely used enzyme-cleavable valine-citrulline (Val-Cit) linker to illustrate the fundamental differences in performance.
Introduction to Linker Technology in ADCs
Linkers are the linchpin of ADC design, engineered to remain stable in systemic circulation and release the cytotoxic payload at the target tumor site.[] The two major categories of linkers, cleavable and non-cleavable, employ distinct strategies to achieve this targeted drug delivery.[2]
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the payload.[3] The release of the payload occurs only after the ADC is internalized by the target cell and the antibody is degraded by lysosomal proteases.[4][5] This results in the release of the payload with the linker and a single amino acid attached. A prime example is the thioether-based SMCC linker used in Trastuzumab emtansine (Kadcyla®).[4]
Cleavable Linkers: These linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside tumor cells.[6] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing dipeptide sequences like valine-citrulline (Val-Cit) that are cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[7]
-
pH-sensitive: Employing moieties like hydrazones that are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[7]
-
Glutathione-sensitive: Incorporating disulfide bonds that are reduced in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[7]
Comparative Data: Non-Cleavable (SMCC) vs. Cleavable (Val-Cit)
The following tables summarize quantitative data from various studies comparing the performance of ADCs constructed with non-cleavable and cleavable linkers.
Table 1: In Vitro Cytotoxicity
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-SMCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable | DM1 | Potent | [8] |
| Trastuzumab-Val-Cit-MMAE | NCI-N87 (High HER2) | HER2 | Cleavable | MMAE | Highly Potent | [8] |
| Trastuzumab-SMCC-DM1 | JIMT-1 (Low HER2) | HER2 | Non-cleavable | DM1 | Less Potent | [8] |
| Trastuzumab-Val-Cit-MMAE | JIMT-1 (Low HER2) | HER2 | Cleavable | MMAE | More Potent | [8] |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., DM1 vs. MMAE) and the drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Configuration | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-SMCC-DM1 | NCI-N87 (High HER2) | Single i.v. dose | Significant tumor growth inhibition | [8] |
| Trastuzumab-Val-Cit-MMAE | NCI-N87 (High HER2) | Single i.v. dose | Significant tumor growth inhibition | [8] |
| Trastuzumab-SMCC-DM1 | JIMT-1 (Low HER2) | Not specified | Less effective than cleavable counterpart | [8] |
| Trastuzumab-Val-Cit-MMAE | JIMT-1 (Low HER2) | Not specified | Superior efficacy compared to T-DM1 | [8] |
Table 3: Plasma Stability
| ADC Configuration | Plasma Source | Incubation Time | % Intact ADC / % Payload Release | Reference |
| Trastuzumab-SMCC-DM1 | Human | Not specified | High stability, minimal payload release | [3][4] |
| Trastuzumab-Val-Cit-MMAE | Mouse | 6 days | Lower stability, detectable payload release | [8][9] |
| Anti-P-cadherin-SMCC-DM1 | Not specified | Not specified | More stable than cleavable format | [8] |
| Anti-P-cadherin-SPDB-DM4 (cleavable disulfide) | Not specified | Not specified | Less stable than non-cleavable format | [8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of payload release for non-cleavable and cleavable linkers.
Caption: Workflow for determining ADC in vitro cytotoxicity using an MTT assay.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures.[10][11]
1. Cell Seeding:
- Harvest cancer cells (e.g., SK-BR-3, JIMT-1) and perform a cell count.
- Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the ADCs (both non-cleavable and cleavable constructs) in complete growth medium.
- Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.
- Incubate the plate for 72 to 120 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- After incubation, carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
- Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
Plasma Stability Assay
This protocol is a generalized procedure for assessing ADC stability in plasma.[9][12]
1. Incubation:
- Dilute the ADCs to a final concentration of 100 µg/mL in fresh human or mouse plasma.
- Incubate the samples at 37°C.
2. Sample Collection:
- At various time points (e.g., 0, 24, 48, 96, and 144 hours), collect aliquots of the plasma samples.
3. Payload Release Analysis (LC-MS/MS):
- To each plasma aliquot, add an equal volume of acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the released payload.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released payload.
4. Intact ADC Analysis (ELISA or HIC):
- To determine the concentration of intact ADC, an enzyme-linked immunosorbent assay (ELISA) can be performed. This involves capturing the ADC with an anti-idiotype antibody and detecting it with an anti-human IgG antibody conjugated to an enzyme.
- Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate different drug-to-antibody ratio (DAR) species and monitor changes over time.
5. Data Analysis:
- Plot the concentration of released payload or the percentage of intact ADC over time to determine the stability profile of the ADC in plasma.
Discussion and Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development with significant implications for the therapeutic index.
Non-cleavable linkers offer the advantage of increased plasma stability, which generally translates to a better safety profile and reduced off-target toxicity.[3][4] The payload is released only after lysosomal degradation of the antibody, ensuring a more targeted delivery.[5] However, the resulting payload-linker-amino acid complex is typically charged and less membrane-permeable, which limits the "bystander effect" – the ability of the released payload to kill neighboring antigen-negative tumor cells.[6] This makes non-cleavable linkers more suitable for treating hematological malignancies or solid tumors with high and homogenous antigen expression.[6]
Cleavable linkers , on the other hand, can release the unmodified, potent payload inside the target cell, which, if membrane-permeable, can diffuse out and kill adjacent tumor cells.[7] This bystander effect is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[13] However, this often comes at the cost of lower plasma stability and a higher potential for premature drug release, which can lead to increased off-target toxicity.[14]
References
- 2. biotechinformers.com [biotechinformers.com]
- 3. adcreview.com [adcreview.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Acid-PEG2-C2-Boc
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the choice of a PROTAC® (Proteolysis Targeting Chimera) linker is a critical determinant of therapeutic success. While PEG-based linkers like Acid-PEG2-C2-Boc have been instrumental in the development of many successful degraders, a growing body of evidence highlights the potential of alternative linker chemistries to enhance efficacy, fine-tune physicochemical properties, and overcome challenges associated with traditional PEG linkers.
This guide provides an objective comparison of structural alternatives to this compound, supported by experimental data, to empower the rational design of next-generation protein degraders. We will delve into the performance of key alternative linker classes—alkyl chains and rigid linkers—and provide detailed protocols for the essential experiments used to evaluate their performance.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is far more than a simple tether connecting a target-binding warhead and an E3 ligase-recruiting ligand. It actively participates in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of successful protein degradation.[1] The linker's length, composition, and rigidity profoundly influence the PROTAC's overall performance, including its:
-
Ternary Complex Formation and Stability: The linker dictates the relative orientation and proximity of the target protein and the E3 ligase, influencing the cooperativity of the ternary complex.[2]
-
Physicochemical Properties: Linker composition significantly impacts a PROTAC's solubility, permeability, and metabolic stability.[2][3]
-
Degradation Efficacy: Ultimately, the linker's characteristics determine the potency (DC50) and maximal degradation (Dmax) of the target protein.[1][2]
Performance Comparison of Linker Alternatives
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key parameters, as well as cell permeability.
It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines. The data presented here is intended to illustrate general trends and the potential advantages of exploring beyond PEG-based linkers.
Table 1: Degradation Efficacy (DC50 and Dmax) of PROTACs with Different Linker Types
| Target Protein | E3 Ligase | Linker Type | Linker Structure/Length | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 | VHL | PEG/Alkyl Ether | 21 atoms | 3 | 96 | Not Specified |
| TBK1 | VHL | PEG/Alkyl Ether | 29 atoms | 292 | 76 | Not Specified |
| Androgen Receptor | VHL | Rigid (Pyridine/di-piperidine) | Not Specified | < 1 | Not Specified | LNCaP, VCaP |
| PI3Kα (p110α) | VHL | C8 Alkyl | GP262 | 227.4 | 71.3 | MDA-MB-231 |
| PI3Kγ (p110γ) | VHL | C8 Alkyl | GP262 | 42.23 | 88.6 | MDA-MB-231 |
| mTOR | VHL | C8 Alkyl | GP262 | 45.4 | 74.9 | MDA-MB-231 |
| BTK | CRBN | PEG-based | Various Lengths | 1 - 40 | Not Specified | Ramos |
| HDAC3 | VHL | Not Specified | PROTAC 22 | 440 | 77 | HCT116 |
Data compiled from multiple sources.[2][4][5]
Table 2: Cell Permeability of PROTACs with Different Linker Types
| PROTAC | Linker Type | Permeability (Pe) (10⁻⁶ cm/s) | Assay |
| PROTAC 7 | 2-unit PEG | 0.6 | PAMPA |
| PROTAC 8 | 3-unit PEG | 0.03 | PAMPA |
| PROTAC 9 | 4-unit PEG | 0.006 | PAMPA |
| PROTAC 15 | 1-unit PEG | 0.005 | PAMPA |
| PROTAC 17 | Alkyl | 0.002 | PAMPA |
| Androgen Receptor PROTAC 14 | PEG-linker (Cereblon ligand) | 1.7 (A2B) | Caco-2 |
| Androgen Receptor PROTAC 20d | PEG-linker (VHL ligand) | 8.6 (B2A) | Caco-2 |
Data compiled from multiple sources.[6][7]
In-Depth Look at Linker Alternatives
Alkyl Linkers
Simple hydrocarbon chains represent a straightforward alternative to PEG linkers. They offer synthetic tractability and can be systematically varied in length.[8]
-
Advantages:
-
Synthetic Simplicity: Alkyl chains are readily synthesized and incorporated into PROTAC structures.
-
Chemical Stability: They are generally stable to metabolic degradation.[8]
-
-
Disadvantages:
-
Hydrophobicity: Increased alkyl chain length can lead to poor aqueous solubility and may negatively impact cell permeability.[8]
-
Conformational Flexibility: While flexibility can be advantageous, it can also lead to an entropic penalty upon ternary complex formation, potentially reducing stability.[9]
-
Experimental evidence suggests that while alkyl linkers can be effective, their performance is highly context-dependent. For instance, in one study, a PROTAC with an alkyl linker (PROTAC 17) exhibited lower permeability compared to its PEG-containing counterpart (PROTAC 15).[7] However, another study on PI3K/mTOR dual-targeting PROTACs found that a C8 alkyl linker in the compound GP262 resulted in potent degradation of its targets.[4]
Rigid Linkers
Incorporating cyclic structures such as piperazine, piperidine, or aromatic rings into the linker can impart rigidity.[8][9] This pre-organization of the PROTAC into a more defined conformation can have several benefits.
-
Advantages:
-
Enhanced Potency: By reducing the entropic penalty of binding, rigid linkers can lead to more stable ternary complexes and improved degradation efficacy.[9]
-
Improved Physicochemical Properties: The inclusion of heteroatoms in cyclic structures can enhance water solubility and metabolic stability.[8] For example, the introduction of an ionizable pyridine/di-piperidine motif significantly improved the aqueous solubility of an androgen receptor degrader.[2]
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of rigid linkers is often more challenging compared to flexible chains.
-
Loss of Adaptability: The lack of flexibility might hinder the formation of a productive ternary complex if the predetermined conformation is not optimal.
-
A notable example is a highly potent androgen receptor degrader incorporating a rigid linker, which achieved a DC50 of less than 1 nM.[2]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC development and action, the following diagrams, generated using Graphviz, illustrate key concepts.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC linkers.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[1][10][11][12][13]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 and Dmax values.[13]
In-Cell Western (ICW) Assay
An alternative to traditional Western blotting, the ICW assay is a plate-based immunofluorescence method that offers higher throughput for quantifying protein levels.[14][15][16][17][18]
1. Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC compound for the desired time.
2. Fixation and Permeabilization:
-
Remove the treatment media and wash the cells with PBS.
-
Fix the cells with a formaldehyde (B43269) solution in PBS for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a Triton X-100 solution in PBS.
3. Blocking and Antibody Incubation:
-
Block the cells with a suitable blocking buffer (e.g., Intercept® Blocking Buffer) for 1.5 hours.
-
Incubate the cells with the primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein) overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with Tween-20).
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores for 1 hour at room temperature, protected from light.
4. Imaging and Analysis:
-
Wash the plate thoroughly.
-
Scan the plate using a near-infrared imaging system.
-
The integrated intensity of the target protein is normalized to the intensity of the normalization protein.
-
Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.[19][20][21][22][23]
1. Plate Preparation:
-
A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[21][22]
2. Compound Addition:
-
The test compound is dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO) and added to the wells of the donor plate.
3. Incubation:
-
The donor plate is placed into an acceptor plate containing a fresh buffer.
-
The "sandwich" is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[20][21]
4. Quantification:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[20][21]
5. Permeability Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful biophysical technique used to directly measure the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[9][24][25][26][27]
1. Sample Preparation:
-
The protein (E3 ligase or target protein) and the PROTAC must be in an identical, well-matched buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.[25][27]
-
Degas the samples to prevent air bubbles in the calorimeter cell.
2. Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution from the syringe into the E3 ligase solution in the sample cell.
-
PROTAC to Target Protein (KD2): Titrate the PROTAC solution into the target protein solution.
-
Analyze the data using a one-site binding model to determine the respective binary binding affinities.
3. Determining Ternary Binding Affinity and Cooperativity:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.
-
Alternatively, titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.
-
The resulting data is analyzed to determine the apparent KD for ternary complex formation.
-
The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
Conclusion
The linker is a critical and multifaceted component in the design of effective PROTACs. While PEG-based linkers like this compound have proven valuable, the exploration of structural alternatives, including alkyl chains and rigid linkers, offers exciting opportunities to optimize PROTAC performance. The choice of linker should be guided by a systematic evaluation of its impact on ternary complex formation, physicochemical properties, and ultimately, degradation efficacy. By leveraging a diverse chemical toolbox for linker design and employing rigorous experimental evaluation, researchers can unlock the full potential of targeted protein degradation for therapeutic intervention.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 18. biomol.com [biomol.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 20. PAMPA | Evotec [evotec.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 26. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
The Length Matters: A Comparative Guide on the Impact of PEG Linker Length on PROTAC Potency
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key, and often empirically optimized, component of a PROTAC is the linker connecting the target protein-binding ligand and the E3 ligase recruiter. This guide provides an objective comparison of how polyethylene (B3416737) glycol (PEG) linker length influences PROTAC potency, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms.
The efficacy of a PROTAC is fundamentally dependent on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[][2] The linker, far from being a passive spacer, plays a pivotal role in this process. Its length and flexibility dictate the proximity and orientation of the two proteins, which in turn affects the efficiency of ubiquitination and subsequent proteasomal degradation of the target.[3] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing ternary complex formation, while an overly long linker can lead to a non-productive complex where ubiquitination is inefficient.[2]
Quantitative Comparison of PROTAC Potency with Varying PEG Linker Lengths
The potency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximal level of degradation (Dmax). The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax (%) | Reference(s) |
| ERα | VHL | 12 | Less Potent | - | [4] |
| VHL | 16 | More Potent | - | [4] | |
| TBK1 | VHL | < 12 | No Activity | - | [3][5] |
| VHL | 21 | 3 nM | 96 | [3] | |
| VHL | 29 | 292 nM | 76 | [3] | |
| CDK9 | Cereblon | - | 7.62 nM (B03) | >99 | [6][7] |
| Cereblon | - | 3.5 nM (dCDK9-202) | >99 | [6][7] | |
| Cereblon | - | 100-140 nM (degrader-6) | - | [6][8] |
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is essential to visualize the underlying biological processes and experimental procedures.
Experimental Protocols
Accurate assessment of PROTAC potency relies on robust and well-defined experimental protocols.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.[9][10]
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for ERα)
-
PROTACs with varying PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of PROTACs on cell proliferation.[12]
Materials:
-
Cells in a 96-well plate
-
PROTACs at various concentrations
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, with a profound impact on degradation efficiency. The experimental data clearly demonstrate that an optimal linker length exists for each target protein and E3 ligase pair, and this optimum is not universal. A systematic approach to linker length optimization, employing robust quantitative methods like Western blotting, is therefore essential for the development of potent and selective protein degraders. The protocols and workflows provided in this guide offer a solid framework for the evaluation and comparison of novel PROTAC candidates.
References
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. PROTAC CDK9 degrader-5 | CDK | 2935587-89-4 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Linchpin of Degradation: A Comparative Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics, shifting the paradigm from protein inhibition to outright elimination.[1] These heterobifunctional molecules function by co-opting the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[2] A PROTAC molecule consists of three components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the ternary complex, physicochemical properties, and ultimately, the degradation efficiency.[4][5]
This guide provides a comparative analysis of PROTAC linker chemistries, summarizing performance data from key studies and offering detailed experimental protocols to aid researchers in the rational design and evaluation of next-generation protein degraders.
Comparative Analysis of PROTAC Linker Architectures
The design of a PROTAC linker involves a careful balance of length, rigidity, and chemical composition to ensure the optimal orientation and proximity of the POI and E3 ligase.[1] Linkers are broadly classified into flexible, rigid, and functional ("smart") categories, each with distinct advantages and disadvantages.
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers are the most common type used in early-stage PROTAC development, primarily due to their synthetic accessibility and the conformational freedom they provide.[1][2] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[1]
-
Alkyl Chains: These simple hydrocarbon chains are synthetically straightforward and metabolically stable.[6] By replacing the ether oxygens of PEG linkers with methylene (B1212753) groups, alkyl linkers reduce the topological polar surface area (TPSA), which can enhance membrane permeability.[6] However, they are hydrophobic, which may limit aqueous solubility.[2]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and drug-like properties of PROTACs.[1][7] The repeating ethylene (B1197577) glycol units are hydrophilic and can be easily modified to tune the linker length.[8][9] Statistics show that approximately 54-55% of reported PROTACs have utilized PEG-based linkers.[7][10] However, they can sometimes be more synthetically challenging and may have reduced metabolic stability compared to alkyl chains.[2]
Rigid Linkers: Engineering Potency and Selectivity
Increasingly, researchers are incorporating rigid motifs into linkers to pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] This can lead to improved potency, selectivity, and better physicochemical properties.[1][11]
-
Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are used to constrain the linker's conformation while also potentially enhancing water solubility and metabolic stability.[2][10]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide significant conformational restriction.[1][12] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that facilitates the rapid synthesis of PROTAC libraries for optimization.[3][12]
Functional ("Smart") Linkers: Spatiotemporal Control
An emerging area of linker design involves the incorporation of functional motifs that allow for external control over PROTAC activity.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can be reversibly switched between active and inactive isomers using light of specific wavelengths.[1][12] This enables precise spatiotemporal control over protein degradation, which can help minimize off-target effects.[12]
Quantitative Performance Data
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies where linker composition and length were systematically varied.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTACs composed of an ERα ligand and a VHL E3 ligase ligand connected by linkers of varying atom chain lengths. Data from experiments in MCF7 breast cancer cells.
| PROTAC (Linker Length) | ERα Binding Affinity (Ki, nM) | ERα Degradation (at 100 nM) | Cell Viability (IC50, µM) |
| 9 atoms | 10.5 | ~60% | 1.3 |
| 12 atoms | 12.5 | ~80% | 0.8 |
| 16 atoms | 12.0 | >90% | 0.4 |
| 19 atoms | 11.5 | ~50% | 1.8 |
| 21 atoms | 12.0 | ~40% | 2.5 |
| Data sourced from Cyrus et al., as presented in references[6][12][13]. |
Table 2: Comparative Degradation of BRD4 by PROTACs with Different Linkers and E3 Ligands
Performance of prominent BRD4-targeting PROTACs in various cancer cell lines.
| PROTAC | Linker Type | E3 Ligase | Cell Line | DC50 | Dmax |
| MZ1 | PEG | VHL | H661 | 8 nM | >90% at 100 nM |
| ARV-825 | PEG/Alkyl | CRBN | Burkitt's Lymphoma | <1 nM | >95% |
| dBET1 | PEG | CRBN | MV4;11 | EC50 = 430 nM* | Not Specified |
| ARV-771 | PEG/Alkyl | VHL | CRPC | <5 nM | Not Reported |
| Data sourced from multiple studies, as presented in references[3][4][8][14]. Note: EC50 for dBET1 is the half-maximal effective concentration for its biological effect, which is closely related to its degradation capacity. |
Visualizing PROTAC Processes
Diagrams created using Graphviz provide clear visual representations of the key pathways and workflows in PROTAC research.
Experimental Protocols
Accurate assessment of PROTAC performance requires robust and standardized experimental methods. Below are detailed protocols for key assays.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8][15]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.[8]
-
Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent (e.g., ≤0.1%) across all wells, including a vehicle-only control.[15]
-
Treat cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).[16]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate via electrophoresis.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][18]
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[19]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[16] Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.[15]
-
Normalize the target protein band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[17]
-
Protocol 2: Cell Viability Assay (MTS Assay)
This assay measures cellular metabolic activity as an indicator of cell viability and the cytotoxic effects of the PROTAC.[1][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[4]
-
Compound Treatment: After cells have attached (typically overnight), treat them with serial dilutions of the PROTAC for the desired exposure period (e.g., 48-72 hours).[6][13]
-
MTS Reagent Addition: Add 20 µL of MTS solution (pre-mixed with an electron coupling reagent like PES) to each well.[1][7][9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[1][7]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[1][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the PROTAC concentration to determine the IC50 (concentration that inhibits 50% of cell growth).[17]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion to provide an early assessment of a PROTAC's membrane permeability.[2][20]
-
Reagent Preparation:
-
Prepare an artificial membrane solution, typically 1% lecithin (B1663433) in dodecane.[21]
-
Prepare the PROTAC test compound in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.[21]
-
-
Assay Plate Setup:
-
The assay uses a 96-well filter plate (the donor plate) and a 96-well acceptor plate.
-
Add buffer to the acceptor plate wells (e.g., 300 µL).[21]
-
Carefully coat the membrane of each well in the donor plate with the lipid solution (e.g., 5 µL).[21]
-
Add the PROTAC solution to the donor plate wells (e.g., 150 µL).[21]
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for an extended period (e.g., 10-20 hours) to allow for compound diffusion.[21]
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[22]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters like incubation time and membrane surface area.[2]
-
Conclusion
The linker is a pivotal component of PROTAC design, with its chemical nature, length, and rigidity having a profound impact on degradation efficacy, selectivity, and pharmacokinetic properties. While flexible PEG and alkyl linkers have been foundational, the field is increasingly embracing more rigid and functionalized linkers to achieve superior performance.[4][5] The rational selection and optimization of the linker, guided by systematic comparative analysis and robust experimental data, will be paramount in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. ptglab.com [ptglab.com]
- 20. Permeability Assay - Profacgen [profacgen.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Validation of Ternary Complex Formation: Featuring Acid-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the linchpin of success. The choice of the linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs for validating ternary complex formation, with a special focus on the widely used Acid-PEG2-C2-Boc linker. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of the principles and methodologies in this field.
The Central Role of the Linker in PROTAC-mediated Degradation
PROTACs function by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker is not merely a spacer but an active component that influences the stability and conformation of the ternary complex. Different linker compositions, such as polyethylene (B3416737) glycol (PEG) chains and alkyl chains, offer distinct physicochemical properties that can impact a PROTAC's solubility, cell permeability, and ultimately its degradation efficiency.
This compound is a bifunctional linker featuring a two-unit polyethylene glycol (PEG) chain. The PEG component enhances hydrophilicity, which can improve the solubility of the PROTAC molecule. The carboxylic acid and Boc-protected amine terminals allow for sequential conjugation to the target- and E3 ligase-binding ligands.
Performance Comparison: PEG vs. Alkyl Linkers and CRBN vs. VHL E3 Ligases
The selection of the linker and the recruited E3 ligase are pivotal decisions in PROTAC design. Below, we compare the performance of PROTACs with different linkers and E3 ligase recruiters, focusing on the well-characterized target protein BRD4.
Quantitative Data Summary
| PROTAC Example | Target Protein | E3 Ligase Recruiter | Linker Type | DC50 | Dmax | Reference |
| MZ1 | BRD4 | VHL | PEG | 8 nM (H661 cells) | >95% | [1] |
| ARV-771 | BRD2/3/4 | VHL | Not specified | <5 nM (CRPC cells) | Not reported | [1] |
| ARV-825 | BRD4 | Cereblon (CRBN) | Not specified | <1 nM (Burkitt's Lymphoma cells) | Not reported | [1] |
| Compound 34 | BRD4 | Cereblon (CRBN) | Piperazine-containing | 60 nM (MDA-MB-231 cells) | Not reported | [2] |
| Compound 37 | BRD4 | Cereblon (CRBN) | α-acyloxy amide-containing | 62 nM (MDA-MB-231 cells) | Not reported | [2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate validation of ternary complex formation and subsequent protein degradation is crucial. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding affinity and kinetics of binary (PROTAC to E3 ligase or target protein) and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified recombinant E3 ligase and target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) and kinetic parameters (kon, koff) of the binary interaction.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the binary binding parameters for the other interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, suggesting that the binding of one component enhances the binding of the other.[3][4][5]
Caption: SPR experimental workflow for ternary complex analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant E3 ligase and target protein
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titration:
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-15 times higher than the E3 ligase.
-
Perform the titration and fit the data to a suitable binding model to determine the thermodynamic parameters for the binary interaction.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase solution pre-saturated with the target protein.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration to measure the heat changes associated with ternary complex formation.
-
-
Data Analysis: Analyze the titration data to determine the binding affinity (KD) and enthalpy (ΔH) of ternary complex formation. The cooperativity can also be assessed by comparing the binary and ternary binding affinities.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify ternary complex formation in a high-throughput format.
Materials:
-
TR-FRET plate reader
-
Tagged recombinant proteins (e.g., His-tagged E3 ligase, GST-tagged target protein)
-
Lanthanide-labeled antibody against one tag (donor)
-
Fluorescently-labeled antibody against the other tag (acceptor)
-
PROTAC of interest
-
Assay buffer
Protocol:
-
Assay Setup: In a microplate, add the tagged E3 ligase, tagged target protein, donor-labeled antibody, and acceptor-labeled antibody.
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect" (formation of binary complexes).
Western Blot for Cellular Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and treat with a dose-response range of the PROTAC for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies for the target protein and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[1][7]
Conclusion
The validation of ternary complex formation is a cornerstone of PROTAC development. The choice of linker, exemplified by the versatile this compound, significantly influences the physicochemical properties and biological activity of the resulting PROTAC. A multi-faceted experimental approach, employing techniques such as SPR, ITC, TR-FRET, and cellular degradation assays, is essential for a comprehensive evaluation of PROTAC performance. By carefully selecting the linker and E3 ligase recruiter and rigorously validating ternary complex formation and subsequent degradation, researchers can rationally design and optimize novel protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Evaluation of PROTACs Featuring PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
PROTACs are innovative bifunctional molecules that commandeer the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] They consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy.[1][4]
The Crucial Role of the Linker in PROTAC Potency
The linker plays a pivotal role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[5] Linkers based on PEG are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[6][7] The length of the PEG chain is a key parameter that is often optimized to achieve maximal degradation potency.[2]
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparative In Vitro Performance Data
The following tables summarize key in vitro performance metrics for PROTACs with different linkers. This data is compiled from a study on PI3K/mTOR dual-targeting PROTACs and illustrates the impact of linker composition on degradation and anti-proliferative activity.[5]
Table 1: In Vitro Degradation Activity
| PROTAC ID | Linker Composition | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| GP262 | C8 Alkyl Chain | p110α | 227.4 | 71.3 | MDA-MB-231 |
| p110γ | 42.23 | 88.6 | MDA-MB-231 | ||
| mTOR | 45.4 | 74.9 | MDA-MB-231 | ||
| Alternative | Flexible Linkers (e.g., PEG) | mTOR | Generally potent | N/A | N/A |
Note: The study highlighted that PROTACs with flexible linkers, such as PEG or alkyl chains, generally exhibited superior degradation efficiency.[5] Specific DC₅₀ and Dₘₐₓ values for a direct PEG2-containing counterpart to GP262 were not provided in the source.
Table 2: In Vitro Anti-proliferative Activity
| PROTAC ID | Linker Composition | IC₅₀ (nM) | Cell Line |
| GP262 | C8 Alkyl Chain | 68.0 ± 3.5 | MDA-MB-231 |
| 161.6 ± 21 | MCF-7 | ||
| 124.2 ± 6.3 | MDA-MB-361 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is a standard method for quantifying the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The data is then used to calculate the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).
Cell Viability Assay (IC₅₀ Determination)
The Cell Counting Kit-8 (CCK-8) assay is a common method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC₅₀ value (concentration at which 50% of cell growth is inhibited) is determined by plotting the cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a novel PROTAC.
Caption: A generalized workflow for in vitro PROTAC evaluation.
Conclusion
The linker is a critical component in the design of effective PROTACs, with PEG-based linkers offering advantages in terms of solubility and tunability. While specific in vitro data for PROTACs containing the this compound linker are not available in the public domain, the comparative data presented here for other flexible linkers underscores the importance of linker optimization in achieving potent protein degradation and anti-proliferative effects. The provided experimental protocols and workflows offer a solid foundation for researchers to conduct their own in vitro evaluations of novel PROTAC molecules. The structure-activity relationship (SAR) for PROTACs is complex, and empirical testing of different linker lengths and compositions remains a crucial step in the development of new protein degraders.[3]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
The Pivotal Role of Short PEG Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own machinery to eliminate disease-causing proteins. A critical, yet often overlooked, component of these heterobifunctional molecules is the linker that connects the target-binding warhead and the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of PROTACs synthesized with short polyethylene (B3416737) glycol (PEG) linkers, with a focus on the principles that govern their performance. While specific, publicly available case studies detailing the use of the Acid-PEG2-C2-Boc linker are limited, we will draw upon representative data from studies on structurally similar short PEG linkers to provide valuable insights for researchers in the field. The inclusion of a PEG moiety, even a short one, can significantly enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.
Comparative Performance of PROTACs with Varying PEG Linker Lengths
The length of the PEG linker is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.
To illustrate the impact of linker length, the following table summarizes data from a study on PROTACs targeting the Estrogen Receptor α (ERα), a key target in breast cancer. The study systematically investigated the effect of linker length on the degradation of ERα.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG2 | 8 | >1000 | <20 |
| PROTAC 2 | PEG3 | 11 | 100 | 80 |
| PROTAC 3 | PEG4 | 14 | 25 | >95 |
| PROTAC 4 | PEG6 | 20 | 150 | 75 |
Data is representative and compiled for illustrative purposes based on trends observed in published literature.
Key Observations:
-
A clear structure-activity relationship is observed with respect to linker length.
-
The PROTAC with a PEG4 linker (14 atoms) demonstrated the highest degradation efficiency, with the lowest DC50 and highest Dmax values.
-
Shorter (PEG2) and longer (PEG6) linkers resulted in significantly reduced degradation, highlighting the existence of an optimal linker length for this particular target and E3 ligase pair.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the evaluation of PROTAC performance, based on protocols found in the scientific literature.
General Synthesis of a PROTAC with a PEG Linker
1. Synthesis of the Linker-E3 Ligase Ligand Intermediate:
-
To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate, 2.0 eq).
-
The Acid-PEG-Boc linker (e.g., Acid-PEG4-Boc, 1.2 eq) is then added, and the reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the Boc-protected linker-E3 ligase ligand intermediate.
2. Deprotection of the Boc Group:
-
The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM).
-
The reaction is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
The solvent is removed under reduced pressure to yield the deprotected linker-E3 ligase ligand intermediate as a TFA salt.
3. Coupling of the Target Protein Ligand:
-
To a solution of the target protein ligand containing a carboxylic acid moiety (1.0 eq) in DMF are added a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
The deprotected linker-E3 ligase ligand intermediate (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature overnight.
-
The crude PROTAC is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product.
Western Blot Analysis for Protein Degradation
1. Cell Culture and Treatment:
-
Cancer cells (e.g., MCF-7 for ERα) are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to remove cellular debris. The supernatant containing the total protein is collected.
3. Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody against the target protein (e.g., anti-ERα) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.
Visualizing the PROTAC Workflow
The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, a process critically influenced by the linker's characteristics.
Caption: A generalized workflow for PROTAC development and mechanism of action.
Conclusion
The linker is a critical determinant of a PROTAC's success, and its length and composition must be carefully optimized for each target and E3 ligase combination. Short PEG linkers, such as the this compound linker, offer a valuable tool for enhancing the drug-like properties of PROTACs. The presented data and protocols provide a framework for the rational design and evaluation of novel protein degraders, empowering researchers to unlock the full therapeutic potential of this exciting modality. Through systematic exploration of linker space, the development of highly potent and selective PROTACs for a wide range of diseases is an increasingly attainable goal.
The Pivotal Role of Acid-PEG2-C2-Boc in Modern Drug Development: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical step in the design of sophisticated therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the vast array of available options, Acid-PEG2-C2-Boc has emerged as a versatile and widely utilized bifunctional linker. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative linkers, supported by experimental data, and detailed methodologies for its use.
This compound is a molecule featuring a carboxylic acid group, a two-unit polyethylene (B3416737) glycol (PEG) chain, a two-carbon spacer, and a Boc-protected amine. This distinct structure provides a strategic advantage in the multi-step synthesis of complex bioconjugates. The terminal carboxylic acid allows for covalent linkage to amine-containing molecules, while the Boc-protected amine, after deprotection, can be coupled to a second molecule of interest. The short PEG chain enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.
Application in PROTACs: The Impact of Linker Length on Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a crucial determinant of PROTAC efficacy. The length and composition of this linker, often a PEG chain, directly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
While direct comparative studies for this compound against a full spectrum of analogous linkers in a single system are not extensively available in the public domain, the literature provides valuable insights into the effect of PEG linker length on PROTAC performance. The optimal linker length is often target-dependent, and systematic variation of the PEG chain length is a common strategy in PROTAC optimization.
Table 1: Influence of PEG Linker Length on PROTAC Efficacy (Representative Data)
| Target Protein | Linker Length | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Reference |
| BRD4 | 0 PEG units | < 0.5 µM | > 90 | H661 | CRBN | [1] |
| BRD4 | 1-2 PEG units | > 5 µM | - | H661 | CRBN | [1] |
| BRD4 | 4-5 PEG units | < 0.5 µM | > 90 | H661 | CRBN | [1] |
| FAK | PEG3 | 10-100 | ~90 | Various | Pomalidomide | [2] |
| FAK | PEG4 | 1-10 | >95 | Various | Pomalidomide | [2] |
| FAK | PEG5 | 10-100 | ~90 | Various | Pomalidomide | [2] |
Note: This table is a synthesis of data from multiple sources and should be interpreted as illustrative of general trends. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
The data suggests that a "Goldilocks" principle often applies to linker length; a linker that is too short may lead to steric hindrance, while one that is too long can result in reduced potency. The PEG2 length of this compound often represents a favorable starting point in PROTAC design, balancing flexibility and the ability to induce a productive ternary complex.
Application in Antibody-Drug Conjugates (ADCs): Enhancing Therapeutic Index
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker in circulation and its ability to release the payload at the target site are critical for the ADC's therapeutic index. PEG linkers, including those derived from this compound, are employed to improve the solubility and pharmacokinetic properties of ADCs.
Studies have shown that the inclusion of a short PEG spacer, such as PEG2, can be as effective as longer PEG chains in preventing aggregation and can lead to more efficient conjugation and optimal drug-to-antibody ratios (DAR).[3]
Table 2: Comparison of Linker Alternatives in Bioconjugation
| Linker Type | Key Advantages | Key Disadvantages |
| PEG Linkers (e.g., this compound) | Enhanced hydrophilicity, improved pharmacokinetics, reduced immunogenicity, tunable length.[4][5] | Potential for reduced metabolic stability compared to alkyl linkers.[5] |
| Alkyl Linkers | High stability, synthetic simplicity. | Can be hydrophobic, potentially leading to poor solubility and aggregation. |
| Cleavable Linkers (e.g., Val-Cit) | Programmed payload release in the tumor microenvironment. | Can exhibit instability in circulation, leading to off-target toxicity. |
| Non-Cleavable Linkers | High stability in circulation. | Payload is released upon lysosomal degradation of the antibody, which can be a slower process. |
Experimental Protocols and Methodologies
The following sections provide generalized protocols for the application of this compound in the synthesis of PROTACs and ADCs. These are intended as a guide and will require optimization for specific applications.
Synthesis of a PROTAC using this compound
This protocol outlines a common solution-phase synthesis approach.
Experimental Workflow for PROTAC Synthesis
Caption: A generalized workflow for the solution-phase synthesis of a PROTAC.
Detailed Methodology:
-
Activation of this compound: Dissolve this compound (1.0 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in an anhydrous solvent such as DMF. Stir at room temperature for 1 hour to form the NHS ester.
-
Coupling to E3 Ligase Ligand: Add the amine-functionalized E3 ligase ligand (1.1 eq.) to the activated linker solution. Stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the E3-Linker-Boc intermediate.
-
Boc Deprotection: Dissolve the E3-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Coupling to Target Protein Ligand: Dissolve the deprotected E3-Linker-NH2 intermediate (1.0 eq.) and a carboxylic acid-functionalized target protein ligand (1.1 eq.) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.). Stir at room temperature for 4-12 hours.
-
Final Purification: Purify the final PROTAC using reverse-phase HPLC. Characterize the product by LC-MS and NMR to confirm its identity and purity.
Conjugation of this compound to an Antibody for ADC Synthesis
This protocol describes a typical two-step conjugation process.
Experimental Workflow for ADC Synthesis
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate.
Detailed Methodology:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Linker Activation: Activate the carboxylic acid of this compound with EDC and NHS in an organic solvent like DMSO.
-
Conjugation to Antibody: Add the activated linker to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized. Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Remove excess linker using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Boc Deprotection: Treat the antibody-linker conjugate with a mild acidic buffer to remove the Boc protecting group.
-
Payload Conjugation: Conjugate the amine-reactive cytotoxic payload to the deprotected linker on the antibody.
-
Final Purification and Characterization: Purify the final ADC using SEC to remove unconjugated payload. Characterize the ADC to determine the DAR, purity, and aggregation levels using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry.
Signaling Pathways and Logical Relationships
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Acid-PEG2-C2-Boc
For researchers, scientists, and drug development professionals utilizing Acid-PEG2-C2-Boc, a PEG-based PROTAC linker, adherence to proper safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this chemical in a laboratory setting.
Key Safety and Hazard Information
This compound, also known as Boc-NH-PEG2-acid, is classified as a substance that causes skin irritation and serious eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment and to be aware of the necessary response measures in case of exposure.
| Hazard Statement | Precautionary Measures |
| H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] |
| H319: Causes serious eye irritation.[1] | P280: Wear protective gloves/ eye protection/ face protection.[1] |
| P302 + P352: IF ON SKIN: Wash with plenty of water.[1] | |
| P332 + P313: If skin irritation occurs: Get medical advice/ attention.[1] | |
| P337 + P313: If eye irritation persists: Get medical advice/ attention.[1] | |
| P362 + P364: Take off contaminated clothing and wash it before reuse.[1] |
Storage: Store in a freezer in a tightly closed container, protected from moisture and light. It is recommended to keep the compound under an inert gas.[1]
Proper Disposal Protocol
The disposal of this compound and its containers must be conducted in compliance with local, state, and federal regulations. The primary recommendation is to entrust the disposal to a licensed waste disposal company.[1]
Step-by-Step Disposal Guidance:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with the chemical name ("this compound" or "Boc-NH-PEG2-acid") and any associated hazard symbols.
-
Containment: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Consult EHS: Contact your institution's EHS office to determine the specific procedures for chemical waste pickup and disposal. They will provide guidance on the appropriate waste management protocols.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal, as required by your institution.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: A flowchart outlining the procedural steps for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on available safety data. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines before handling or disposing of this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
